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H2NCH2-Ph-polymer

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CAS No.: 78578-28-6
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Description

Overview of Advanced Polymeric Materials in Contemporary Research

Advanced polymeric materials are at the forefront of materials science, offering a remarkable combination of light weight, ease of processing, and cost-effectiveness that makes them indispensable across numerous industrial sectors. wiley.com These materials are not static; they are continuously being discovered and developed to meet increasing demands for high-performance applications. wiley.comscrivenerpublishing.com Contemporary research focuses on enhancing their inherent properties and introducing new functionalities through the creation of polymer blends, composites, and nanocomposites. wiley.commdpi.comroutledge.com These advanced materials are integral to innovations in fields such as coatings, sensors, energy harvesting, gas transport membranes, and smart drug delivery systems. wiley.comscrivenerpublishing.com The versatility of polymers allows them to be tailored for specialized applications, from everyday commodities to complex components in the aerospace, automotive, and biomedical industries. lidsen.com

Fundamental Principles and Significance of Polymer Functionalization

Polymer functionalization is a key strategy for modifying the properties of polymers to create higher-value materials with specific capabilities. acs.orgresearchgate.net This process involves the introduction of functional groups onto the polymer backbone, which can be achieved either during polymerization or by chemically modifying a pre-existing polymer. acs.org Functionalization can alter a polymer's physical and chemical characteristics, such as solubility, reactivity, and biocompatibility, thereby expanding its range of applications. acs.orgresearchgate.net The ability to tailor polymer surfaces is particularly important, as it allows for the modification of surface properties like adhesion and wettability without altering the bulk properties of the material. acs.org This principle is fundamental to the development of materials for a wide array of applications, including drug delivery, tissue engineering, and catalysis. purdue.eduresearchgate.net

Classification and Importance of Amine-Functionalized Polymers

Amine-functionalized polymers represent a significant class of functionalized polymers due to the versatile reactivity of the amino group. acs.orgpolysciences.com These polymers can be synthesized through several methods, including the direct polymerization of amine-containing monomers or the post-polymerization modification of a polymer backbone. acs.orgrsc.org A common method involves the derivatization of polymers containing reactive groups, such as carboxylic anhydrides, with amines. acs.org

Amine functionalization can be broadly categorized into three main types:

Direct amine synthesis: This involves the polymerization of monomers that already contain amine functionalities. rsc.orgosti.gov

Amine grafting: This post-synthetic modification involves covalently bonding amine groups to a pre-formed polymer. rsc.orgosti.gov

Amine impregnation: This method involves physically blending a polymer with an amine-containing compound. rsc.orgosti.gov

The presence of amine groups imparts valuable properties to the polymer, making them crucial for applications in drug delivery, gene therapy, CO2 capture, and as support materials in chemical synthesis. rsc.orgosti.govchemimpex.comchemimpex.com For instance, in CO2 capture, amine functionalization enhances the polymer's affinity for carbon dioxide. rsc.orgosti.gov In biomedical applications, the cationic nature of protonated amine groups can facilitate interaction with negatively charged biological molecules like DNA and cell membranes. frontiersin.orgmdpi.com

Contextualization of Phenyl-Containing Polymeric Architectures in Chemical Science

Phenyl-containing polymers, which feature aromatic phenyl rings in their structure, are a cornerstone of polymer chemistry. The phenyl group can be part of the polymer backbone or a pendant group. Polystyrene, one of the most common and versatile polymers, is a prime example of a phenyl-containing polymer. The presence of the phenyl ring imparts specific properties to the polymer, such as rigidity, thermal stability, and hydrophobicity. rsc.org

The architecture of these polymers can be precisely controlled, leading to a variety of structures, including linear polymers, dendrimers, and star-branched polymers. bohrium.comacs.orgresearchgate.net For example, polyphenylsilsesquioxanes, which contain phenyl groups attached to a silicon-oxygen backbone, exhibit enhanced thermal and radiation stability. rsc.org The ability to modify the phenyl ring through substitution allows for the fine-tuning of the polymer's properties. For instance, introducing functional groups to the phenyl ring can alter the polymer's solubility and reactivity. The study of phenyl-containing polymeric architectures is crucial for developing new materials with tailored properties for applications in electronics, optics, and catalysis. acs.org

Research Rationale and Academic Significance of H2NCH2-Ph-polymer Investigations

The investigation of aminomethylated polystyrene, systematically named this compound, holds significant academic and practical importance. This functionalized polymer combines the robust and well-understood properties of a polystyrene backbone with the versatile reactivity of the aminomethyl group. rapp-polymere.comacs.org Research into this polymer is driven by its wide range of applications, particularly as a solid-phase support in peptide synthesis and combinatorial chemistry. rapp-polymere.com The aminomethyl group provides a convenient anchor point for attaching various molecules, facilitating the synthesis of complex organic compounds. rapp-polymere.comias.ac.in

Furthermore, understanding the synthesis and properties of aminomethylated polystyrene contributes to the broader field of functional polymer science. google.comgoogle.com Studies often focus on controlling the distribution of the aminomethyl groups, for example, by grafting them only onto the surface of the polystyrene resin to create a core-shell structure. google.comgoogle.com This selective functionalization can lead to more efficient use of the reactive sites. google.com The effects of the block copolymer composition on particle size and distribution in dispersion polymerization are also areas of active investigation. nih.gov The development of efficient and mild preparation methods for this resin is another key research area. acs.orgresearchgate.net These investigations not only expand the utility of aminomethylated polystyrene but also provide valuable insights into the principles of polymer modification and material design.

Properties

CAS No.

78578-28-6

Synonyms

H2NCH2-Ph-polymer; AM resin

Origin of Product

United States

Synthetic Methodologies for H2nch2 Ph Polymer Architectures

Monomer Synthesis and Precursor Development for H₂NCH₂-Ph-polymer

The foundation of any polymer is its monomer. For H₂NCH₂-Ph-polymers, this involves the synthesis of molecules containing the aminomethylphenyl group, which are then rendered polymerizable.

The creation of aminomethylphenyl monomers can be approached through several synthetic routes, often involving multiple steps of functional group transformation. A key strategy involves starting with a more stable precursor and converting it to the aminomethyl group in a later step.

One documented approach begins with dimethylbis(p-tolyl)silane. cdnsciencepub.com This starting material can be converted to a difunctional monomer suitable for polycondensation. The process involves the bromination of the methyl groups on the tolyl rings using N-bromosuccinimide, followed by conversion to nitriles, and finally, reduction to the desired aminomethyl groups. cdnsciencepub.com Specifically, dimethylbis(p-tolyl)silane is reacted with N-bromosuccinimide to form the mono- or di-benzyl bromides. These bromides are then converted into nitriles, which are subsequently reduced to form phenethylamines. cdnsciencepub.com A similar pathway allows for the synthesis of dimethylbis(p-aminomethylphenyl)silane, a difunctional monomer, through the chemical reduction of the corresponding dinitrile. cdnsciencepub.com

More complex derivatives can be synthesized using cross-coupling reactions. For instance, the Suzuki-Miyaura cross-coupling reaction is a powerful tool for linking phenyl rings. Dichloro-substituted quinazolines or quinolines can be reacted with 4-formylphenylboronic acid in the presence of a palladium catalyst, such as Pd(PPh₃)₄, to produce bis-(formylphenyl) derivatives. mdpi.com These aldehyde groups can then be converted to aminomethyl groups via reductive amination, providing a versatile route to complex monomer structures.

A summary of synthetic intermediates for aminomethylphenyl monomers is presented below.

Starting MaterialKey Intermediate(s)Final Monomer TypeRelevant Reaction(s)
Dimethylbis(p-tolyl)silaneDimethylbis(p-bromomethylphenyl)silane, Dimethylbis(p-cyanomethylphenyl)silaneDifunctional (Di-amine)Radical Bromination, Nucleophilic Substitution (Cyanation), Reduction
Dichloro-quinazoline/quinolineBis-(formylphenyl)-quinazoline/quinolineDifunctional (Di-amine precursor)Suzuki-Miyaura Coupling, Reductive Amination
Bathocuproine2,9-bis(formyl)-4,7-diphenyl-1,10-phenanthrolineDifunctional (Di-amine precursor)Oxidation, Reductive Amination

Once a molecule containing the aminomethylphenyl group is synthesized, it must be designed as a precursor for a specific type of polymerization.

For Condensation Polymerization: The monomer must possess at least two reactive functional groups that can participate in the condensation reaction. The synthesized dimethylbis(p-aminomethylphenyl)silane is an excellent example, as its two amine groups can react with a co-monomer containing two carboxylic acid (or acyl chloride) groups to form a polyamide. cdnsciencepub.comchemistrystudent.com

For Radical Polymerization: The aminomethylphenyl moiety must be attached to a vinyl group (e.g., styrene (B11656), acrylate (B77674), methacrylate) or other radically polymerizable functional group like a maleimide. uctm.edusnu.ac.kr For example, the amine of an aminomethylphenyl compound can be reacted with acryloyl chloride to form an acrylamide (B121943) derivative, which can then undergo radical polymerization.

For Ring-Opening Metathesis Polymerization (ROMP): The precursor must be a strained cyclic alkene. taylorfrancis.com The aminomethylphenyl group would be attached as a substituent to a ring system like norbornene or a functionalized cyclopentene. rsc.orgrsc.org The high functional group tolerance of modern ROMP catalysts, such as Grubbs' catalysts, allows for the direct polymerization of such functionalized monomers. taylorfrancis.comrsc.org

Synthesis of Aminomethylphenyl Monomers and Derivatives

Polymerization Techniques for H₂NCH₂-Ph-polymer Formation

The choice of polymerization technique dictates the final polymer's architecture, molecular weight, and properties.

Condensation polymerization is a form of step-growth polymerization where monomers react to form larger structural units while releasing smaller molecules such as water. chemistrystudent.comsavemyexams.com The monomers must have two functional groups to create long polymer chains. savemyexams.com

In the context of H₂NCH₂-Ph-polymers, a difunctional aminomethylphenyl monomer, like the previously mentioned dimethylbis(p-aminomethylphenyl)silane, can be reacted with a dicarboxylic acid monomer. cdnsciencepub.comchemistrystudent.com This reaction forms amide linkages, resulting in a polyamide with the aminomethylphenyl group integrated into the polymer backbone. The general reaction involves the amine groups of the aminomethylphenyl monomer attacking the carbonyl carbons of the dicarboxylic acid, leading to the elimination of a water molecule for each amide bond formed. chemistrystudent.com

Aminomethylphenyl MonomerCo-monomerResulting Polymer TypeLinkage Formed
bis(p-aminomethylphenyl) derivativeTerephthalic acidPolyamideAmide (-CO-NH-)
bis(p-aminomethylphenyl) derivativeAdipoyl chloridePolyamideAmide (-CO-NH-)
bis(p-hydroxymethylphenyl) derivativeTerephthalic acidPolyesterEster (-CO-O-)

Radical polymerization proceeds via a chain-growth mechanism involving radical species. snu.ac.kr While conventional free-radical polymerization is widely used, it offers limited control over the polymer architecture. sigmaaldrich.com Controlled/living radical polymerization (LRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, have emerged as powerful methods to synthesize polymers with predetermined molecular weights, narrow molecular weight distributions (low dispersity), and complex architectures. sigmaaldrich.comnih.govresearchgate.net

Atom Transfer Radical Polymerization (ATRP): ATRP is based on a reversible redox process catalyzed by a transition metal complex, typically copper-based. researchgate.net This process maintains a low concentration of active propagating radicals, minimizing termination reactions. researchgate.net To create an H₂NCH₂-Ph-polymer via ATRP, a styrene or acrylate monomer functionalized with a protected aminomethylphenyl group would be used. The polymerization would be initiated by an alkyl halide and catalyzed by a copper/ligand complex. sigmaaldrich.com

Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization: RAFT is a versatile LRP technique that uses a thiocarbonylthio compound as a chain transfer agent (CTA). libretexts.org The CTA reversibly deactivates the growing polymer chains, putting them in a dormant state, which allows for controlled growth and low polydispersity. libretexts.org An aminomethylphenyl-containing monomer can be polymerized in the presence of a radical initiator (like AIBN) and a suitable RAFT agent to produce well-defined polymers. libretexts.org

TechniqueKey ComponentsMechanism PrincipleAdvantages
ATRPMonomer, Initiator (Alkyl Halide), Catalyst (e.g., CuBr), Ligand (e.g., TPMA)Reversible activation/deactivation of dormant species by a transition metal complex. researchgate.netWell-defined molecular weight, low dispersity, high end-group functionality. sigmaaldrich.com
RAFTMonomer, Initiator (e.g., AIBN), Chain Transfer Agent (CTA) (e.g., dithioester)Reversible chain transfer between active and dormant polymer chains via a thiocarbonylthio compound. libretexts.orgWide monomer applicability, tolerance to functional groups, can be used in various solvents.

Ring-Opening Metathesis Polymerization (ROMP) is a chain-growth polymerization that converts strained cyclic alkenes into unsaturated polymers. taylorfrancis.comwikipedia.org The reaction is driven by the relief of ring strain and is catalyzed by metal-carbene complexes, most notably those based on ruthenium (Grubbs' catalysts) or molybdenum (Schrock's catalysts). taylorfrancis.com

To synthesize an H₂NCH₂-Ph-polymer using this method, a precursor consisting of a strained cycloalkene (like norbornene) functionalized with an aminomethylphenyl group is required. rsc.org The polymerization is initiated by the metal-carbene catalyst, which reacts with the double bond of the monomer to form a metallacyclobutane intermediate. taylorfrancis.com This intermediate then opens to regenerate a metal-carbene on the end of the growing polymer chain, which can then react with another monomer. taylorfrancis.com The high functional group tolerance of modern catalysts is crucial, as it prevents the catalyst from being deactivated by the amine group on the monomer. rsc.org This technique allows for the synthesis of polymers with the aminomethylphenyl group as a pendant functionality along a polyalkenamer backbone.

Chemical Oxidative Polymerization Methods

Chemical oxidative polymerization is a significant method for synthesizing polymers with aminomethylphenyl functionalities, often starting from aniline (B41778) or its derivatives. nih.gov This method involves the oxidation of monomers, leading to the formation of radical cations that subsequently recombine to form polymer chains. ineosopen.org The properties of the resulting polymer, such as molecular weight and conductivity, are influenced by reaction parameters like temperature, oxidant-to-monomer ratio, and the presence of acids. nih.gov

Oxidative polymerization of aniline derivatives can produce a range of conducting polymers. ineosopen.org For instance, the polymerization of N-substituted anilines has been studied, though N-alkylanilines tend to yield products with low molecular weight that are susceptible to hydrolysis. nih.gov The reaction's exergonic nature means that cooling is often necessary to prevent degradation of the resulting polymer. nih.gov

The process typically involves dissolving the aniline-based monomer in an acidic solution, followed by the addition of an oxidant like ammonium (B1175870) persulfate. rsc.org For example, the synthesis of poly[2-(1-methylbut-1-en-1-yl)aniline] was achieved by dissolving the monomer in hydrochloric acid and then adding ammonium persulfate, resulting in a dark brown polymer powder after 24 hours. rsc.org The final polymer is typically isolated by filtration, washed to remove unreacted monomer and oligomers, and then dried under vacuum. rsc.org

Table 1: Key Parameters in Chemical Oxidative Polymerization of Aniline Derivatives

Parameter Effect on Polymer Properties
Temperature Lower temperatures can lead to increased molecular weight, crystallinity, and thermal stability. metu.edu.tr
Oxidant/Monomer Ratio Influences molecular weight, degradation, and the doping/oxidation level of the polymer. nih.gov
Acid Concentration Affects the rate of polymerization and the structure of the final polymer. nih.gov

| Solvent | Can impact the nanostructure of the resulting polymer. nih.gov |

Chemical Vapor Deposition Polymerization (CVD)

Chemical Vapor Deposition (CVD) polymerization is a solvent-free method for creating thin, conformal polymer films directly on a substrate surface. researchgate.net This technique is particularly useful for producing functionalized polymers, including those with aminomethyl groups. The process involves the vaporization of a monomer precursor, which then pyrolyzes into reactive intermediates that polymerize on a cooled substrate. kumarbiomaterials.org

Initiated CVD (iCVD) has been successfully employed to synthesize poly(4-aminostyrene) (PAS) thin films for the first time. mit.eduacs.org In this process, a vapor-phase monomer is delivered to a reaction chamber along with an initiator, such as tert-butyl peroxide. acs.org The initiator helps to start the polymerization process, allowing for the formation of well-defined polymer films with retained chemical functionality. mit.edu These iCVD PAS films have been shown to have a higher density of reactive amine groups compared to films produced by plasma-enhanced CVD (PECVD). acs.org

Another approach within CVD involves the use of functionalized [2.2]paracyclophanes as precursors. umich.edu For instance, aminomethyl-functionalized poly(p-xylylene) coatings have been created through the CVD polymerization of 4-(methylamine)[2.2]paracyclophane. kumarbiomaterials.org The resulting polymer coatings exhibit pH-responsive swelling due to the presence of the ionizable aminomethyl groups. researchgate.netkumarbiomaterials.org The degree of swelling can be controlled by creating copolymers with unfunctionalized precursors, thereby tuning the density of functional groups in the final film. researchgate.netkumarbiomaterials.org

Table 2: Comparison of CVD Methods for H2NCH2-Ph-polymer Synthesis

CVD Method Precursor(s) Key Features
Initiated CVD (iCVD) 4-aminostyrene, tert-butyl peroxide (initiator) Produces conformal, chemically well-defined poly(4-aminostyrene) films with high amine group retention. mit.eduacs.org
CVD of Paracyclophanes 4-(methylamine)[2.2]paracyclophane Results in pH-responsive aminomethyl-functionalized poly(p-xylylene) coatings. kumarbiomaterials.org

| CVD Copolymerization | 4-trifluoroacetyl[2.2]paracyclophane and 4-aminomethyl-[2.2]paracyclophane | Creates multipotent coatings with controllable ratios of different functional groups. umich.edu |

Post-Polymerization Functionalization Pathways to Incorporate Aminomethylphenyl Groups

Chemical Modification of Pre-formed Polymeric Chains

A prevalent strategy for introducing aminomethylphenyl groups into a polymer is through the chemical modification of an existing polymer backbone. Current time information in Bangalore, IN. This approach allows for the use of well-defined, pre-synthesized polymers, offering control over the final product's molecular weight and architecture.

One common method involves starting with chloromethylated polystyrene (CMPS) and converting the chloromethyl groups to aminomethyl groups. ciac.jl.cn A two-step process can be employed: first, an amidomethyl group is grafted onto the polystyrene surface, followed by hydrolysis to yield the aminomethyl group. google.comgoogle.com The Delepine reaction, which uses hexamethylenetetramine, is an effective way to achieve this transformation, often catalyzed by potassium iodide. ciac.jl.cn The reaction conditions, such as solvent polarity and temperature, can be optimized to enhance the reaction rate. ciac.jl.cn For instance, using a polar solvent like DMSO at 80 °C has been found to be effective. ciac.jl.cn

Another example is the functionalization of copolymers containing active ester groups. Copolymers of pentafluorophenyl acrylate and N-phenylmaleimide can be functionalized with benzylamine (B48309) after polymerization, demonstrating the versatility of this approach for creating polymers with defined monomer sequences. d-nb.info Similarly, poly(acrylic acid) can be thermally condensed with amines like benzylamine to form functionalized polymers. unideb.hu

Grafting-to and Grafting-from Techniques

Grafting techniques provide another avenue for creating polymers with aminomethylphenyl side chains. These methods involve attaching polymer chains to or growing them from a polymer backbone or surface. nih.gov

The "grafting-to" method involves synthesizing a polymer chain with a reactive end group and then attaching it to a compatible backbone. nih.gov For example, pre-synthesized polymer chains can be attached to a backbone polymer with reactive sites. nih.gov This approach allows for precise control over the grafted chains, but the grafting density may be limited due to steric hindrance. osti.gov

Conversely, the "grafting-from" technique involves initiating polymerization from active sites on a polymer backbone or surface. nih.gov This can lead to a higher grafting density. osti.gov For instance, a surface can be modified to anchor polymerization initiators, from which the desired polymer chains are grown. mdpi.com A hybrid "grafting-to & from" strategy has also been developed, where a polymer is first grafted to a surface, and its remaining reactive groups are then used to initiate further polymerization. osti.gov

A specific example is the synthesis of graft polyrotaxanes, where poly(ε-caprolactone) chains are grafted from cyclodextrin (B1172386) rings that are threaded onto a polyethylene (B3416737) glycol backbone. beilstein-journals.org

Click Chemistry Strategies for Selective Amine Incorporation

Click chemistry offers a set of highly efficient and specific reactions for polymer functionalization. sigmaaldrich.com These reactions are often modular, produce high yields, and are tolerant of a wide range of functional groups, making them ideal for incorporating amine functionalities into polymers. sigmaaldrich.comacs.org

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example of a click reaction. nih.govnih.gov This reaction can be used to attach azide- or alkyne-functionalized molecules to polymers with complementary functional groups. sigmaaldrich.com For instance, an alkyne-bearing monomer can be polymerized, and the resulting polymer can then be "clicked" with an azide-containing molecule to introduce the desired functionality. acs.org This strategy allows for the synthesis of polymers with precisely placed functional groups. acs.org

Thiol-ene and thiol-yne reactions are other powerful click chemistry tools. nih.gov The thiol-ene reaction involves the addition of a thiol to an ene (alkene) and can be used to functionalize polymers with pendant ene groups. nih.gov This method has been used to synthesize amine-functionalized dendrimers and to modify 2-oxazoline monomers before polymerization. nih.govacs.org Thiol-yne chemistry offers the advantage of double functionalization, as a single yne (alkyne) group can react with two thiol molecules. mpg.de These reactions have been employed to synthesize a variety of chain-end functionalized polyethylenes, including those with amino groups. rsc.org

Table 3: Click Chemistry Reactions for Amine Incorporation

Click Reaction Reactants Key Features
Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) Azide and Alkyne Highly efficient and specific, can be performed in aqueous conditions. sigmaaldrich.comnih.gov
Thiol-ene Reaction Thiol and Alkene Metal-free, can be initiated by radicals or base, high regioselectivity. nih.gov

| Thiol-yne Reaction | Thiol and Alkyne | Allows for double functionalization of the alkyne group. mpg.de |

Purification and Isolation Protocols for this compound

The purification and isolation of H2NCH2-Ph-polymers are crucial steps to ensure the removal of unreacted monomers, catalysts, and other impurities, which is essential for obtaining a material with the desired properties. A combination of techniques is often necessary for effective purification. measurlabs.com

For polymers synthesized via oxidative polymerization, the product is typically a solid powder that can be isolated by filtration. rsc.orgmetu.edu.tr The precipitate is then washed extensively with solvents like petroleum ether and acidic solutions to remove oligomers and other byproducts. rsc.org

In cases where the polymer is soluble, precipitation is a common purification method. ucsb.edu This involves dissolving the polymer in a good solvent and then adding a non-solvent to cause the polymer to precipitate out, leaving impurities behind in the solution. ucsb.edu For example, poly(4-(aminomethyl)styrene)-b-polystyrene was purified by dissolving it in THF and precipitating it into petroleum ether. ucsb.edu

Dialysis is another effective technique, particularly for water-soluble polymers. ucsb.edu This method involves placing the polymer solution in a dialysis membrane with a specific molecular weight cutoff and dialyzing it against a large volume of solvent to remove small molecule impurities. ucsb.edu

For some hydrophilic polymers, a technique based on the lower critical solubility temperature (LCST) can be employed. cmu.edu This involves warming an aqueous solution of the polymer above its LCST, causing it to precipitate out of solution for collection. cmu.edu

The purity and structure of the final polymer are typically confirmed using a variety of characterization techniques, including:

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and functional group transformations. measurlabs.comucsb.edu

Fourier Transform Infrared (FTIR) Spectroscopy: To identify the presence of specific functional groups. acs.orgmeasurlabs.com

X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition and chemical states of the polymer surface. acs.org

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): To determine the molecular weight and molecular weight distribution of the polymer. ucsb.edu

Differential Scanning Calorimetry (DSC): To analyze the thermal properties of the polymer, such as the glass transition temperature and melting point. measurlabs.commalvernpanalytical.com

Advanced Spectroscopic and Structural Characterization Techniques for H2nch2 Ph Polymer

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for the detailed structural analysis of H2NCH2-Ph-polymer. numberanalytics.comnumberanalytics.com It provides information on the chemical environment of atomic nuclei, allowing for the elucidation of molecular structure, composition, and dynamics. numberanalytics.com

1H NMR and 13C NMR for Polymer Backbone and Functional Group Assignment

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental for confirming the successful synthesis and determining the composition of this compound.

In the ¹H NMR spectrum of poly(4-(aminomethyl)styrene), the appearance of a broad signal around 3.73-3.78 ppm is characteristic of the benzylic protons of the aminomethyl group (-CH₂-NH₂). ucsb.edu The broad resonances observed between approximately 1.15-2.20 ppm and 6.25-7.35 ppm correspond to the polymer backbone protons and the aromatic protons of the phenyl rings, respectively. ucsb.edu The transformation from a precursor like poly((4-vinylbenzyl)phthalimide), which shows a benzylic proton signal at 4.67 ppm, to the amino-functionalized polymer is confirmed by the upfield shift of this signal to around 3.73 ppm upon removal of the phthalimide (B116566) group. ucsb.edu

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The chemical shifts in the ¹³C NMR spectrum can be assigned to the different carbon environments within the polymer, including the aliphatic backbone carbons, the aromatic carbons of the phenyl ring, and the carbon of the aminomethyl group.

Table 1: Representative ¹H NMR Chemical Shifts for Poly(4-(aminomethyl)styrene)-b-polystyrene in CDCl₃ ucsb.edu

Proton Type Chemical Shift (δ, ppm)
Polymer Backbone1.15 - 2.20 (broad)
Aminomethyl (-CH₂-NH₂)3.78 (broad)
Aromatic (Phenyl)6.25 - 7.35 (broad)
Data derived from a study on block copolymers of P4AMS-b-PS. ucsb.edu

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Stereochemistry

While one-dimensional NMR provides essential information, two-dimensional (2D) NMR techniques are employed for more complex structural elucidation, establishing connectivity between different atoms.

Correlation Spectroscopy (COSY) : This technique helps identify protons that are coupled to each other, revealing the connectivity of protons within the polymer backbone and side chains.

Heteronuclear Single Quantum Coherence (HSQC) : HSQC correlates directly bonded proton and carbon atoms, allowing for unambiguous assignment of the signals in both ¹H and ¹³C NMR spectra.

Advanced 2D NMR measurements are instrumental in characterizing the intricate structures of functional polymers. researchgate.net

Solid-State NMR for Bulk Structural Analysis

Solid-state NMR (ssNMR) is indispensable for analyzing the structure and dynamics of this compound in its solid, bulk form. Unlike solution-state NMR, which averages out anisotropic interactions, ssNMR provides information about the polymer's conformation, packing, and morphology in the solid state. This is crucial as the properties of polymers are often dictated by their solid-state structure. Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) are commonly used to obtain high-resolution spectra of solid polymer samples.

¹⁹F NMR for Quantitative Amine Group Determination

Quantifying the primary amine groups in polymers can be challenging using ¹H NMR, especially when their concentration is low relative to the large polymer backbone. acs.org A reliable and convenient method for this purpose is ¹⁹F NMR spectroscopy. acs.orgacs.orgresearchgate.net This technique involves derivatizing the primary amine groups with a fluorine-containing reagent, such as a trifluoromethylated aromatic aldehyde, to form an imine (Schiff base). acs.orgacs.orgresearchgate.net

The resulting imine has a unique ¹⁹F resonance that can be quantified by integration against an internal standard. acs.orgacs.org This method offers several advantages, including high sensitivity, the ability to use small sample sizes (around 10 mg), and the use of routine NMR techniques. acs.orgacs.org The large chemical shift range of ¹⁹F NMR is highly sensitive to the local electronic environment, making it an excellent tool for this application. nih.gov This strategy allows for the precise determination of amine content even in high molecular weight polymers. acs.org

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, is a key tool for identifying the functional groups present in this compound. numberanalytics.com

Fourier Transform Infrared (FTIR) Spectroscopy for Aminomethyl and Phenyl Moiety Detection

FTIR spectroscopy is widely used to confirm the chemical composition of polymers by detecting the absorption of infrared radiation by specific molecular vibrations. numberanalytics.com In the analysis of aminomethylated polystyrene, FTIR is used to identify the characteristic absorption bands of the aminomethyl and phenyl groups.

The presence of the amino group is often confirmed by characteristic N-H stretching vibrations. For instance, a study on methylamino polystyrene (MAP) resin identified a band at 3374.52 cm⁻¹ corresponding to the N-H bond. researchgate.net The successful grafting of functional groups onto a polystyrene backbone can be monitored by the appearance of new bands and the disappearance of bands from the precursor material. researchgate.net

The phenyl groups of the polystyrene backbone give rise to several characteristic absorption bands. These include C-H stretching vibrations from the aromatic ring and C=C stretching vibrations within the ring, typically observed in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively. The analysis of these bands confirms the presence of the polystyrene backbone in the final functionalized polymer. Attenuated Total Reflectance (ATR) is a common FTIR technique that simplifies sample analysis and requires no sample preparation. jascoinc.com

Table 2: Characteristic FTIR Absorption Bands for Aminomethylated Polystyrene

Functional Group Vibrational Mode Approximate Wavenumber (cm⁻¹) Reference
Amino (-NH₂)N-H Stretch3374 researchgate.net
PhenylAromatic C-H Stretch3000 - 3100
PhenylC=C Ring Stretch1450 - 1600 researchgate.net
Note: The exact positions of the absorption bands can vary slightly depending on the specific polymer structure and the analytical conditions.

Raman Spectroscopy for Molecular Vibrational Analysis

Raman spectroscopy serves as a powerful, non-destructive tool for probing the molecular vibrations within a polymer, offering insights into its chemical composition, chain conformation, and the effects of functionalization. metrohm.comnih.gov For aromatic-based polymers like this compound, Raman spectroscopy is particularly effective due to the strong and characteristic signals from the phenyl rings. metrohm.com

The introduction of the aminomethyl group (-CH2NH2) to the poly(p-phenylene methylene) backbone induces noticeable changes in the Raman spectrum. Key vibrational modes associated with the phenylene rings and the methylene (B1212753) bridges of the polymer backbone can be identified and compared to the functionalized polymer. csic.es For instance, the spectrum of the base polymer, poly(p-phenylene methylene), exhibits characteristic bands that can be assigned by cross-referencing with related small molecules like diphenylmethane (B89790) and polystyrene. csic.es

Upon functionalization, new bands corresponding to the aminomethyl group appear, and shifts in existing bands can be observed. The analysis of these spectral changes provides qualitative and quantitative information about the degree of functionalization. metrohm.com For example, in a study on functionalized polystyrene, distinct bands at 1002 cm⁻¹ and 1132 cm⁻¹ were used to quantify the extent of the reaction. metrohm.com Detailed assignment of Raman vibrational modes is crucial for this analysis. csic.es

Table 1: Representative Raman Bands for Analysis of this compound

Raman Shift (cm⁻¹)Vibrational AssignmentSignificance in this compound Analysis
~1600Phenyl ring C=C stretchingCharacteristic of the polymer backbone; changes in intensity or position can indicate electronic effects of the substituent.
~1350D-band (in case of carbonaceous additives or defects)Indicates the presence of disorder or defects in the polymer structure, or the presence of carbon-based fillers. nih.gov
1200 - 1400Methine bending, methylene rock and wagProvides information on the conformation of the polymer backbone and side groups. spectroscopyonline.com
~1000Phenyl ring breathing modeA strong, characteristic band for the phenyl group, sensitive to substitution. metrohm.com
700 - 800CCC, OCC, COC angle bendsRelates to the skeletal structure of the polymer. spectroscopyonline.com
New bandsC-N stretching, NH₂ bendingDirect evidence of the aminomethyl functional group.

This table is generated based on typical values for functionalized aromatic polymers and may vary for specific this compound samples.

Polarized Raman spectroscopy on oriented samples, such as melt-drawn fibers, can further reveal the preferential orientation of the phenylene rings relative to the polymer chain axis. csic.esresearchgate.net This information is vital for understanding the relationship between the polymer's microstructure and its bulk properties.

Mass Spectrometry (MS) for Oligomer and Polymer End-Group Analysis

Mass spectrometry has emerged as an indispensable technique for the detailed characterization of synthetic polymers, providing absolute molecular weights and crucial information about their structure, including the identity of repeating units and end groups. free.frbruker.com For this compound, MS techniques are particularly valuable for confirming the success of the polymerization and functionalization reactions by analyzing the resulting oligomers and identifying the chemical nature of the chain ends. free.fr This information offers insights into the initiation and termination mechanisms of the polymerization process.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)

Among the various MS techniques, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is exceptionally well-suited for polymer analysis. researchgate.net It is a soft ionization technique that minimizes fragmentation, allowing for the detection of intact polymer molecules as singly charged ions. jeol.com This capability enables the precise determination of the masses of individual oligomers within a polymer distribution.

In the analysis of this compound, a MALDI-TOF MS spectrum would display a series of peaks, each corresponding to a different chain length (oligomer). The mass difference between adjacent peaks corresponds to the mass of the repeating monomer unit, thus confirming the polymer's backbone structure. news-medical.net

Furthermore, the absolute mass of each oligomer peak can be used to deduce the mass of the end groups. bruker.com By comparing the experimental mass to the calculated mass for a given chain length with expected end groups, the chemical composition of these termini can be confirmed. jeol.com This is critical for verifying the presence of the aminomethyl group at a chain end if the synthesis is designed to produce such a structure. It is also possible to quantitatively assess mixtures of polymers with different end groups, though this requires careful consideration of experimental parameters like the matrix and laser energy. nist.gov

Table 2: Hypothetical MALDI-TOF MS Data for this compound

Peak NumberObserved m/zCalculated Mass (n=x)Deduced End Groups
11057.61057.5H and -CH₂NH₂
21149.71149.6H and -CH₂NH₂
31241.81241.7H and -CH₂NH₂
41333.91333.8H and -CH₂NH₂

This table presents hypothetical data for illustrative purposes. The calculated mass assumes a repeating unit of -(C₇H₆)- and a specific number of repeat units (n), plus the masses of the end groups.

X-ray Diffraction (XRD) and Small-Angle X-ray Scattering (SAXS) for Morphological and Crystalline Studies

X-ray scattering techniques are fundamental for investigating the solid-state morphology of polymers over a wide range of length scales. rroij.comspectroscopyonline.com Wide-Angle X-ray Diffraction (WAXD), often simply referred to as XRD, probes the structure at the atomic level, revealing information about the crystalline arrangement of polymer chains. abo.fi Small-Angle X-ray Scattering (SAXS), on the other hand, provides insights into larger-scale structures, typically in the range of 1 to 100 nanometers, such as the organization of crystalline and amorphous domains. azonano.comresearchgate.net

For semi-crystalline polymers like this compound, a combination of XRD and SAXS is essential for a complete morphological characterization. uni-hamburg.de

Analysis of Crystalline Domains and Amorphous Regions

The XRD pattern of a semi-crystalline polymer is characterized by sharp diffraction peaks superimposed on a broad amorphous halo. rroij.com The sharp peaks arise from the ordered, crystalline regions of the material, while the broad halo is due to the disordered, amorphous regions. researchgate.net

For this compound, the positions of the diffraction peaks in the WAXD pattern can be used to determine the unit cell parameters of its crystalline lattice. abo.firesearchgate.net The presence of specific diffraction peaks can indicate a particular crystal structure, such as orthorhombic or monoclinic. researchgate.netresearchgate.net For instance, studies on poly(p-phenylene) have shown how doping can alter the crystal structure, leading to changes in the diffraction pattern. csic.es The introduction of the aminomethyl group may influence the packing of the polymer chains and thus the resulting crystal structure.

The relative areas of the crystalline peaks and the amorphous halo can be used to estimate the degree of crystallinity, a key parameter that influences the mechanical and thermal properties of the polymer. ornl.gov Furthermore, the width of the diffraction peaks is related to the size of the crystalline domains, or crystallites. csic.es

Determination of Nanostructure and Domain Organization

While XRD provides details about the crystal structure itself, SAXS is used to study the spatial arrangement of these crystalline domains within the amorphous matrix. uni-hamburg.de For many semi-crystalline polymers, the crystalline lamellae and amorphous regions are organized into a larger-scale nanostructure, which gives rise to a characteristic scattering peak in the SAXS profile. mdpi.com

The position of the SAXS peak is related to the long period, which is the average distance between adjacent crystalline lamellae. uni-hamburg.de By analyzing the SAXS data, it is possible to obtain information about the thickness of both the crystalline and amorphous layers. uni-hamburg.de

Grazing incidence small-angle X-ray scattering (GISAXS) is a powerful variant of SAXS that is particularly useful for studying the nanostructure of thin polymer films. nih.gov It can reveal how the nanodomains are oriented with respect to the substrate and can distinguish between structures parallel and perpendicular to the surface. nih.gov This is highly relevant for applications where the polymer is used as a coating or in a layered device.

Electron Microscopy Techniques for Visualizing Polymer Morphology

Electron microscopy techniques, such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), provide direct visualization of the polymer's morphology at high resolution. researchgate.net These methods are complementary to the scattering techniques, offering real-space images of the structures that are analyzed in a statistically averaged manner by XRD and SAXS.

For this compound, SEM can be used to study the surface topography of films or the morphology of polymer beads. researchgate.netscielo.br For example, in the context of functionalized polystyrene resins, SEM is used to observe the bead structure. scielo.br To enhance the contrast between different phases in a polymer blend or composite, techniques like selective staining with heavy elements (e.g., osmium tetroxide) can be employed, followed by imaging with backscattered electrons. kpi.ua

TEM, on the other hand, requires very thin samples and can provide higher resolution images of the internal nanostructure. researchgate.net It can be used to directly visualize crystalline lamellae, the distribution of functional groups if they can be selectively stained, or the dispersion of any additives within the polymer matrix. capes.gov.brnih.gov For instance, TEM has been used to confirm the homogeneous dispersion of graphene-like additives in a poly(phenylene methylene) matrix. capes.gov.br

Table 3: Comparison of Characterization Techniques for this compound

TechniqueInformation ProvidedScale of AnalysisSample Requirements
Raman SpectroscopyMolecular vibrations, chemical functionality, chain conformation, orientation. metrohm.comcsic.esMolecularSolid, liquid, or powder.
MALDI-TOF MSAbsolute molecular weight distribution, oligomer masses, end-group identification. bruker.comMolecular/OligomericSoluble polymer co-crystallized with a matrix.
XRD (WAXD)Crystalline structure, unit cell parameters, degree of crystallinity, crystallite size. rroij.comresearchgate.netAtomic/CrystallinePowder, film, or fiber.
SAXSNanoscale organization, long period, thickness of crystalline and amorphous domains. uni-hamburg.demdpi.comNanoscaleSolid or liquid. Thin films for GISAXS. nih.gov
SEMSurface topography, morphology of particles or films. researchgate.netkpi.uaMicro to NanoscaleSolid sample, often requires conductive coating.
TEMInternal morphology, direct visualization of nanostructures, dispersion of fillers. researchgate.netcapes.gov.brNanoscaleVery thin sections (ultramicrotomy) or dispersions.

Transmission Electron Microscopy (TEM) for Internal Structure

Transmission Electron Microscopy (TEM) offers higher resolution than SEM and is employed to investigate the internal structure of materials. mdpi.com By passing a beam of electrons through an ultra-thin specimen, TEM can reveal details about the size, shape, and arrangement of nanoparticles and the internal morphology of larger structures. nih.gov

For this compound, particularly in nanoparticle form, TEM is crucial for a thorough physicochemical characterization. nih.gov It has been used to evaluate the size and morphology of aminomethyl polystyrene nanoparticles. mdpi.com For block copolymers like poly(4-(aminomethyl)styrene)-b-polystyrene that form vesicles, freeze-fracture TEM has been instrumental in confirming their unilamellar structure and revealing features of the vesicle shell. ucsb.edu This technique involves fracturing a frozen sample to expose internal surfaces. ucsb.edu

Correlative light and electron microscopy (CLEM) approaches, which combine TEM with fluorescence microscopy, have been developed to precisely locate and track fluorescently-labeled nanoparticles within cellular structures, providing critical insights into their intracellular trafficking. rsc.org While organic nanoparticles like those made from polystyrene may have inherently low contrast in TEM, their structure can still be effectively studied, sometimes with the aid of staining techniques to enhance visibility. nih.govmdpi.com

Table 2: TEM Analysis Findings for this compound
ApplicationKey FindingsSource(s)
Nanoparticle Characterization Evaluation of particle size and morphology. mdpi.com
Vesicle Structure Confirmation of unilamellar vesicle formation in block copolymers. ucsb.edu
Internal Morphology Visualization of the internal structure and shell of vesicles. ucsb.edu
Intracellular Tracking Precise localization within cells when combined with fluorescence microscopy. rsc.org

Chromatographic Methods for Polymer Purity and Molecular Weight Distribution

Chromatographic techniques are essential for separating and analyzing the components of a polymer sample, providing data on purity and the distribution of molecular weights, which are critical parameters influencing the material's properties.

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC)

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful technique for determining the molecular weight distribution of polymers. lcms.czpaint.org The method separates molecules based on their hydrodynamic volume in solution as they pass through a column packed with porous gel. paint.orgmdpi.com Larger molecules elute first, while smaller molecules are retained longer in the pores. paint.org

For this compound and its precursors, GPC/SEC is routinely used to measure the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI or Mw/Mn). ucsb.eduresearchgate.net A narrow PDI (typically close to 1.0) indicates a more uniform polymer chain length. sigmaaldrich.com

In the synthesis of block copolymers such as poly(4-(aminomethyl)styrene)-b-polystyrene, GPC is used to confirm the formation of the block copolymer by showing an increase in molecular weight relative to the initial macroinitiator and maintaining a unimodal distribution. ucsb.edu Experimental setups for GPC analysis of these polymers often use tetrahydrofuran (B95107) (THF) as the eluent and polystyrene standards for calibration. ucsb.edulcms.cz The detection is commonly performed using a refractive index detector. ucsb.edu

Table 3: Typical GPC/SEC Parameters and Findings for Polystyrene-Based Polymers
ParameterDescriptionTypical Value/ObservationSource(s)
Eluent The solvent used to carry the polymer through the column.Tetrahydrofuran (THF) ucsb.edulcms.cz
Calibration Standards used to correlate elution time with molecular weight.Polystyrene standards ucsb.edu
Detector Device used to detect the polymer as it elutes.Refractive Index (RI) Detector ucsb.edu
Mn (Number-Average MW) The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.Varies with synthesis; increases with conversion. ucsb.eduresearchgate.net
Mw (Weight-Average MW) An average that gives more weight to heavier molecules.Varies with synthesis. ucsb.edu
PDI (Mw/Mn) A measure of the breadth of the molecular weight distribution.Narrow distributions (< 1.3) are often achieved. ucsb.eduresearchgate.net

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a versatile analytical technique used to separate, identify, and quantify each component in a mixture. For polymers and related materials, reversed-phase HPLC (RP-HPLC) is particularly useful for assessing purity.

In the context of solid-phase synthesis involving aminomethylated polystyrene resins, RP-HPLC is a critical tool for confirming the purity of the final products cleaved from the resin. acs.org For example, after synthesizing peptide aldehydes on a hydrazino-carbonyl-aminomethylated polystyrene (HCAM) resin, RP-HPLC analysis confirmed that the products were obtained in excellent purity (97-99%). acs.org

The analysis is typically performed using a C18 column with a gradient elution system, often involving water and acetonitrile (B52724) with an additive like trifluoroacetic acid (TFA). acs.orgcmu.edu Detection is commonly carried out using a UV detector at a specific wavelength, such as 220 nm. rsc.orgcmu.edu HPLC is also used to confirm the chiral integrity of synthesized molecules, ensuring that racemization has not occurred during the synthesis and cleavage steps. acs.org

Table 4: Typical RP-HPLC Conditions for Purity Analysis
ParameterDescriptionTypical ConditionsSource(s)
Column The stationary phase where separation occurs.C18 column acs.orgcmu.edu
Mobile Phase The solvent system that moves the sample through the column.Water/Acetonitrile gradient with 0.1% TFA acs.org
Detection The method used to visualize the separated components.UV absorbance at 220 nm rsc.orgcmu.edu
Application The purpose of the analysis.Purity assessment of products from solid-phase synthesis. acs.org

Structure Function Relationships and Mechanistic Insights of H2nch2 Ph Polymer

Influence of Polymer Architecture and Topology on Functional Group Accessibility

The arrangement of polymer chains, or architecture, significantly dictates the availability of the aminomethyl functional groups for reaction or interaction. Different architectures, such as linear, branched, star-shaped, or cross-linked networks, create distinct microenvironments that can either expose or shield the amine groups.

Linear vs. Branched/Star Polymers: In simple linear chains, the accessibility of the amine groups is primarily governed by the polymer's conformation in solution. However, in more complex architectures like star or branched polymers, the density of polymer chains can create steric hindrance. scribd.com For instance, star-shaped polymers, which consist of multiple polymer arms radiating from a central core, can exhibit different functional group accessibility depending on the arm length and number. d-nb.infodcu.ie Highly branched or dendritic structures may have a high concentration of functional groups, but many can be buried within the polymer's interior, reducing their availability for external reactants. mdpi.com Studies on various polymer systems show that topology can lead to kinetically trapped states, especially under conditions of strong intermolecular interactions, which affects the final structure and accessibility of functional sites. d-nb.info

Cross-linked Resins: When H2NCH2-Ph-polymer is synthesized as a cross-linked resin (e.g., by copolymerizing vinylbenzylamine (B8275855) with a divinyl monomer), the functional group accessibility becomes highly dependent on the degree of cross-linking and the resulting pore structure of the material. In lightly cross-linked resins, the polymer network is flexible, allowing solvents to swell the matrix and expose the amine groups. Conversely, highly cross-linked resins are more rigid, which can severely restrict access to the amine functionalities located deep within the polymer beads.

The synthesis method can also influence the final architecture. Controlled radical polymerization techniques, such as nitroxide-mediated polymerization (NMP), allow for the synthesis of well-defined architectures, including block, graft, and star copolymers, providing precise control over the placement and accessibility of the functional amine groups. researchgate.net

Role of Phenyl Moieties in Polymer Rigidity, Electronic Properties, and Aromatic Interactions

The phenyl (-Ph-) groups, integral to the polymer's repeating unit, are pivotal in defining its physical and chemical characteristics.

Polymer Rigidity: The bulky and planar nature of the phenyl rings significantly restricts the rotational freedom of the polymer backbone. This inherent stiffness contributes to a relatively high glass transition temperature (Tg). For example, a block copolymer containing poly(4-(aminomethyl)styrene) was found to have a Tg of 99 °C, which is higher than what would be expected for a similar molecular weight polystyrene, suggesting that interactions involving the functional block increase chain rigidity. ucsb.edu

Electronic Properties: The phenyl ring influences the electronic environment of the aminomethyl group. As an aromatic system, it can participate in electronic delocalization. The presence of the polymer backbone and the aminomethyl substituent, in turn, affects the electronic properties of the phenyl ring itself. This interplay is crucial in applications where the polymer interacts with other molecules, as the electron-rich or electron-poor character of the aromatic ring can dictate the nature of non-covalent interactions. nih.gov

Aromatic Interactions: The phenyl groups are capable of engaging in non-covalent π-π stacking interactions. researchgate.net These interactions, where the electron clouds of adjacent aromatic rings attract each other, can occur both intramolecularly (between rings on the same chain) and intermolecularly (between rings on different chains). acs.orgnih.gov In polystyrene, a structurally similar polymer, the strength of these intrachain π-π interactions has been estimated to be around 0.7 kcal/mol per stack. acs.orgnih.gov These stacking interactions contribute significantly to the polymer's cohesive energy, influencing its solubility, thermal properties, and self-assembly behavior. researchgate.netresearchgate.net The typical distance for such face-to-face π-π stacking is between 0.33 and 0.38 nm. researchgate.net

Mechanistic Understanding of Amine Reactivity and Protonation Behavior in Polymeric Environments

The primary amine (-NH2) group is the most reactive site in the this compound. Its behavior is modulated by the polymeric environment, distinguishing it from simple small-molecule amines.

Amine Reactivity: The reactivity of the amine group can be sterically hindered by the bulky polymer backbone and neighboring phenyl groups. However, it remains available for a variety of chemical modifications, such as reductive amination and acylation. researchgate.net The synthesis of related polymers often involves protecting the amine group (e.g., as a phthalimide) during polymerization and subsequently deprotecting it to yield the final functional polymer, highlighting the need to manage its reactivity. ucsb.eduresearchgate.net

Protonation Behavior (Polyelectrolyte Effect): As a weak base, the amine group can be protonated in acidic conditions, rendering the polymer a polyelectrolyte (a polymer with charged repeating units). researchgate.net The tendency of an amine group to accept a proton is quantified by its pKa value. For a polymer with many amine groups, the protonation of one group electrostatically repels incoming protons from neighboring groups, making them less basic. nih.govcolloid.ch This phenomenon, known as the "polyelectrolyte effect," means there isn't a single pKa value; instead, the apparent pKa changes with the degree of protonation. researchgate.netrsc.org For poly(allylamine), a related vinyl polyelectrolyte, the pKa is approximately 8.5. mdpi.com Computational studies on linear polyethylenimine (lPEI) suggest that at physiological pH, there is a nearly alternating arrangement of protonated and non-protonated amines along the chain. nih.govnih.gov This cooperative protonation behavior is fundamental to the polymer's response to changes in pH. colloid.ch The presence of salt in the solution can screen the electrostatic repulsions between protonated sites, which in turn affects the pKa values. researchgate.net

Table 1: Comparison of pKa Values for Amine-Containing Polymers This table illustrates how the pKa of amine groups is influenced by the polymer structure and environment. Data is sourced from various studies on related polyelectrolytes.

PolymerAmine TypeReported pKaSalt Concentration (M)Comments
Poly(allylamine) (PAH)Primary~8.5-8.90The pKa increases with increasing salt concentration due to charge screening. researchgate.netmdpi.com
Poly(allylamine) (PAH)Primary~10.30.30Demonstrates the significant impact of ionic strength. researchgate.net
Branched Poly(ethyleneimine) (BPEI)Primary, Secondary, Tertiary4.5, 6.7, 11.6Not SpecifiedShows multiple pKa values corresponding to different amine types. researchgate.net
Linear Poly(ethyleneimine) (lPEI)Secondary~55% protonated at pH 7.4Not SpecifiedProtonation of one site hinders protonation of neighbors. nih.govnih.gov

Impact of Stereochemistry and Tacticity on Polymer Properties and Functionality

Stereochemistry, specifically the tacticity of the polymer, refers to the spatial arrangement of the aminomethyl-phenyl side groups along the polymer backbone. youtube.com The main types of tacticity are:

Isotactic: All side groups are on the same side of the polymer chain. ncku.edu.tw

Syndiotactic: Side groups are on alternating sides of the chain. ncku.edu.tw

Atactic: Side groups are randomly arranged. ncku.edu.tw

The tacticity has a profound impact on the polymer's ability to crystallize. quora.com Isotactic and syndiotactic polymers have regular structures that allow chains to pack closely together, leading to crystalline domains. youtube.comechemi.com Atactic polymers, being irregular, are typically amorphous. ncku.edu.tw This difference in crystallinity affects numerous physical properties. youtube.com

Mechanical Properties: Higher crystallinity generally leads to increased stiffness, tensile strength, and thermal stability. youtube.comquora.com Therefore, an isotactic or syndiotactic this compound would be expected to be more rigid and robust than its atactic counterpart. echemi.com

Solubility: The regular packing in stereoregular polymers can make them less soluble than amorphous atactic polymers.

Functional Group Accessibility: The ordered arrangement in crystalline regions might reduce the accessibility of the amine functional groups compared to the more open structure of an amorphous polymer.

Table 2: General Effects of Tacticity on Polymer Properties

PropertyAtacticIsotacticSyndiotactic
Chain Regularity RandomRegularRegular
Crystallinity AmorphousSemi-crystallineCrystalline
Mechanical Strength LowerHigherHigher
Stiffness LowerHigherHigher
Solubility Generally HigherGenerally LowerGenerally Lower

Investigation of Intra- and Intermolecular Interactions within this compound Systems

Hydrogen Bonding: The primary amine groups are excellent donors and acceptors for hydrogen bonds. Intramolecularly, hydrogen bonds can form between nearby amine groups, influencing the local chain conformation. Intermolecularly, these bonds can link different polymer chains together, significantly increasing the material's cohesion and affecting its thermal properties and solubility. mdpi.com In block copolymers containing poly(4-(aminomethyl)styrene), the formation of a hydrogen-bonding network was suggested as a possible reason for the high stability of vesicles formed from the polymer. ucsb.edu

Aromatic (π-π) Interactions: As discussed in section 4.2, π-π stacking between phenyl rings is a key intermolecular and intramolecular interaction. rsc.orgunifi.it These interactions contribute to the polymer's rigidity and tendency to aggregate in certain solvents. acs.org

Hydrophobic Interactions: The polystyrene-like backbone and the phenyl groups are hydrophobic. In aqueous environments, these parts of the polymer will tend to avoid water, driving aggregation or specific conformations where the hydrophobic sections are shielded from the solvent.

Electrostatic Interactions: In acidic conditions where the amine groups are protonated (-CH2NH3+), strong electrostatic repulsions arise between the charged groups along the polymer chain. These forces cause the polymer chain to adopt a more extended, uncoiled conformation to maximize the distance between charges. Intermolecularly, these repulsions can prevent aggregation unless counteracted by screening ions or attractive interactions with oppositely charged molecules.

These competing and cooperating interactions (hydrogen bonding, π-π stacking, hydrophobic, and electrostatic forces) determine the polymer's final structure, whether in solution or in the solid state, and are fundamental to its function in any application. wiley-vch.de

Advanced Applications and Functional Roles of H2nch2 Ph Polymer

Catalytic Applications in Organic Transformations

The immobilization of catalytic species onto a solid support like aminomethyl polystyrene offers numerous advantages, including ease of separation from the reaction mixture, potential for catalyst recycling, and enhanced stability. tandfonline.com This polymer serves as an adaptable scaffold for various catalytic systems.

Heterogeneous Catalysis with Supported Amine Groups

The amine groups on the polystyrene backbone can act as catalysts themselves or as anchor points for other catalytic molecules in heterogeneous catalysis. This approach transforms a homogeneous catalytic process into a more industrially viable heterogeneous one.

Primary amino acid-derived catalysts supported on aminomethylated polystyrene have demonstrated excellent reactivity and enantioselectivity in the asymmetric nih.govnih.gov-Wittig rearrangement of cyclohexanone (B45756) derivatives. nih.govnih.gov Researchers have found that the method of blocking unreacted amine sites on the resin, known as end-capping, is crucial for the catalyst's reusability. nih.govnih.gov Using a bulky pivaloyl end-capping group allowed the catalyst to be recycled for six consecutive cycles with only a marginal decrease in reaction speed. nih.gov Furthermore, immobilizing the catalyst on the polymer support nearly eliminated the product epimerization that was observed with the homogeneous catalyst. nih.gov

In another application, dendritic tin (Sn) complexes supported on aminomethyl polystyrene resins have been shown to be effective catalysts for the Baeyer-Villiger oxidation of ketones to their corresponding lactones or esters using hydrogen peroxide. tandfonline.com The study highlighted the influence of the polymer support's physical properties, such as pore structure and degree of crosslinking, on the catalytic activity of the supported complexes. tandfonline.com For instance, in the oxidation of 2-adamantanone, catalysts supported on macroporous resins generally exhibited higher catalytic activity compared to those on microporous resins. tandfonline.com

Additionally, aminomethyl polystyrene has been used as a support for ruthenium (Ru) complexes, which are known to catalyze the oxidation of alcohols. researchgate.net The morphological structure of the polymer support, including pore size and crosslinking, was found to significantly influence the catalytic properties of these supported ruthenium complexes. researchgate.net

Organocatalysis Utilizing Polymeric Amine Scaffolds

Organocatalysis, which uses small organic molecules as catalysts, has become a powerful tool in organic synthesis. pnas.org Polymeric amine scaffolds, such as aminomethyl polystyrene, provide a robust platform for immobilizing these organocatalysts, combining the benefits of solid-phase synthesis with the versatility of organocatalysis. researchgate.netmdpi.com

One notable example is the use of aminomethyl polystyrene to prepare supported bifunctional thioureas. uva.es These materials, synthesized in one or two steps from commercially available aminoalkyl polystyrene resins, have been successfully employed as organocatalysts in the stereoselective aza-Henry reaction. uva.es The supported catalysts demonstrated very good stereoselection and could be recycled while maintaining their catalytic activity. uva.es

Similarly, polystyrene-supported squaramides have been developed as effective organocatalysts. thieme-connect.com These were prepared by immobilizing diethyl squarate onto aminomethyl polystyrene resin, followed by reaction with cinchona alkaloids. The resulting supported squaramides catalyzed the asymmetric Michael addition of 1,3-diones to nitroalkenes, achieving high yields (75-98%) and excellent enantioselectivities (95-99% ee). thieme-connect.com The use of polymeric networks as three-dimensional scaffolds for organocatalysts is beneficial due to properties like high porosity, swelling in the reaction environment, and high catalyst loading efficiency. nih.gov

The Knoevenagel condensation, a fundamental C-C bond-forming reaction, can be catalyzed by amines. nih.gov Polymeric networks containing amine derivatives have been used as organocatalysts for this reaction, highlighting the advantage of heterogeneous catalysis in industrial applications due to easy catalyst separation. nih.govresearchgate.net

Metal-Ligand Chelation for Transition Metal Catalysis

The amine group on the H2NCH2-Ph-polymer can act as a ligand, chelating to transition metal ions to form immobilized metal complexes. These polymer-supported metal catalysts are active in a variety of organic transformations.

For example, constrained-geometry catalysts (CGCs) based on titanium have been assembled on aminomethyl polystyrene (AMPS). acs.org These supported catalysts, when activated with methylaluminoxane (B55162) (MAO), were found to be active for both ethylene (B1197577) homopolymerization and ethylene/1-octene copolymerization. acs.org The successful copolymerization provided clear evidence for the formation of the supported CGCs. acs.org

In another study, various transition metal ions, including V(IV), Mn(II), Ni(II), and Cu(II), were loaded onto aminomethylated polystyrene that was first functionalized with pyrrole-2-carboxaldehyde. asianpubs.org These polymer-supported metal complexes were effective catalysts for the liquid-phase oxidation of styrene (B11656). A high conversion rate of 96.5% was achieved using the copper catalyst with H2O2 as the oxidant, while a selectivity of 90.1% for benzaldehyde (B42025) was reached with the nickel catalyst using tert-butyl hydroperoxide (TBHP). asianpubs.org The catalysts could be recovered by simple filtration and reused multiple times without a significant loss of activity. asianpubs.org

Furthermore, palladium nanoparticles have been entrapped within aminomethyl polystyrene resin beads. csic.es These heterogeneous catalysts were evaluated for Suzuki-Miyaura cross-coupling reactions in various media, including aqueous solutions. csic.es

Adsorption and Separation Technologies

The amine functionality of this compound makes it a highly effective adsorbent for capturing acidic gases like carbon dioxide and for sequestering toxic heavy metal ions from aqueous solutions.

Carbon Dioxide Capture and Sequestration Mechanisms

The capture of carbon dioxide (CO2) from flue gases and the atmosphere is a critical strategy for mitigating climate change. nih.gov Amine-functionalized solid sorbents, including this compound, are promising materials for this purpose due to the reversible reaction between amines and CO2. rsc.org

Amino-functionalized hypercrosslinked polymer nanoparticles (AHCPNPs) derived from commercial polystyrene have demonstrated exceptionally high CO2 adsorption capacities, reaching up to 12.21 mmol g⁻¹ (53.65 wt%). rsc.org The primary mechanism for CO2 capture by amine-functionalized polymers is through the formation of carbamates (in anhydrous conditions) or bicarbonate/carbonate species (in the presence of moisture). core.ac.uk The interaction is a form of physisorption, as indicated by thermodynamic modeling which showed an enthalpy difference of -13.498 kJ/mol for CO2 adsorption on a polystyrene-based adsorbent. researchgate.net

The performance of these materials can be tuned by modifying their structure. For instance, increasing the cross-linking of aromatic polymers improves their textural properties and enhances their CO2 adsorption capacity. nih.gov Studies have shown that primary amines are generally the most effective for CO2 capture in both dry and humid conditions, offering higher adsorption capacities compared to secondary or tertiary amines. rsc.org Amine-functionalized polystyrene adsorbents have shown good stability over extended periods of operation in pilot plants, validating their potential for scale-up. nih.gov

Below is a table summarizing the CO2 adsorption capacities of various polystyrene-based adsorbents.

Adsorbent TypeCO2 Adsorption Capacity (mmol g⁻¹)ConditionsReference
Amine-functionalized hypercrosslinked polymer nanoparticles (AHCPNPs)12.21N/A rsc.org
Hypercrosslinked polymers from waste expanded polystyrene2.5273 K nih.gov
Amine-modified porous polymer adsorbents1.86273 K, 1 bar nih.gov
Amine-functionalized polystyrene1.12298 K, 1 atm nih.gov
Guanidinylated poly(aminoethyl methacrylate) (PGEMA)2.4Room Temperature acs.orgnih.gov

Heavy Metal Ion Sequestration and Remediation

Industrial wastewater often contains toxic heavy metal ions that pose a significant threat to the environment and human health. mdpi.com this compound and its derivatives serve as effective chelating agents for the removal of these metal ions from aqueous solutions. google.comgoogle.com The amine groups on the polymer backbone can coordinate with metal ions, effectively sequestering them from the water.

A new polystyrene-supported Schiff base resin, synthesized from aminomethyl polystyrene, was investigated for its ability to chelate divalent metal ions. researchgate.net The study found that the resin had a high affinity for copper (Cu²⁺), with the metal-ion uptake following the order: Cu²⁺ > Zn²⁺ > Ni²⁺ > Pb²⁺. researchgate.net The maximum loading capacities for this polymer were significant, indicating its potential for effective heavy metal removal. researchgate.net

In another study, amine-enriched porous polymer gels (PPGs) were fabricated and used for lead (Pb²⁺) capture. mdpi.com These materials demonstrated an extremely high maximum adsorption capacity for Pb²⁺ of 1211 mg/g, which is significantly higher than many benchmark adsorbents. mdpi.com The high efficiency was attributed to the combination of a hierarchical pore structure and a high density of amino groups. mdpi.com The adsorbent could also be easily regenerated and reused multiple times without a noticeable loss in performance. mdpi.com

The effectiveness of these materials is often dependent on the pH of the solution. mdpi.com At low pH, protonation of the amine groups can lead to electrostatic repulsion of the metal cations, reducing adsorption efficiency. mdpi.com Conversely, increasing the pH generally enhances the chelation capacity. google.com

The table below presents the adsorption performance of aminomethyl polystyrene-based materials for various heavy metal ions.

AdsorbentTarget Metal IonMaximum Adsorption CapacityReference
N,N-bis(salicylidenepropylenetriamine)- aminomethyl polystyreneCu²⁺203.1 mg/g researchgate.net
N,N-bis(salicylidenepropylenetriamine)- aminomethyl polystyreneZn²⁺180.2 mg/g researchgate.net
N,N-bis(salicylidenepropylenetriamine)- aminomethyl polystyreneNi²⁺153.2 mg/g researchgate.net
N,N-bis(salicylidenepropylenetriamine)- aminomethyl polystyrenePb²⁺136.1 mg/g researchgate.net
Amine-enriched porous polymer gel (NUT-21-TETA)Pb²⁺1211 mg/g mdpi.com
AEPE-PS-MPsAg(I)0.44 mmol/g researchgate.net
AEPE-PS-MPsAu(III)0.19 mmol/g researchgate.net

Adsorption of Organic Pollutants and Dyes

The presence of amino groups on the polymer backbone makes H₂NCH₂-Ph-polymer and its derivatives effective adsorbents for various environmental contaminants, including organic pollutants and dyes from wastewater. nih.gov The primary mechanism involves interactions between the polymer's functional groups and the pollutant molecules. These interactions can include electrostatic attraction, hydrogen bonding, and π-π interactions. regulations.gov Polymeric adsorbents are versatile and can be produced in various forms like beads, fibers, or membranes to suit different water treatment systems. nih.gov

The efficiency of dye removal is often influenced by factors such as the pH of the solution, initial dye concentration, and the specific surface area of the adsorbent. core.ac.ukmdpi.com For instance, the adsorption of anionic dyes is typically favored at lower pH values, where the amine groups (-NH₂) become protonated (-NH₃⁺), creating positive charges that electrostatically attract the negatively charged dye molecules. Research on various amine-functionalized polymers has demonstrated high adsorption capacities for different types of dyes. mdpi.comresearchgate.net

Hydrophobic interactions also play a significant role in the adsorption of organic pollutants onto polymeric materials. regulations.govresearchgate.net The combination of a hydrophobic polymer backbone and hydrophilic, reactive amine groups allows for the effective removal of a broad spectrum of contaminants. researchgate.net Studies have shown that polymeric adsorbents can have adsorption capacities for organic pollutants that are orders of magnitude higher than those of sediments or seawater. regulations.gov

Table 1: Adsorption Capacities of Amine-Functionalized Polymers for Dyes

Polymer AdsorbentDyeMaximum Adsorption Capacity (q_max) (mg/g)Optimal pHReference
Poly(amido primary-secondary amine) (PAPSA)Acid Blue 92 (AB92)10000Not Specified researchgate.net
Poly(amido primary-secondary amine) (PAPSA)Direct Red 23 (DR23)12500Not Specified researchgate.net
Poly(amido primary-secondary amine) (PAPSA)Direct Red 81 (DR81)10000Not Specified researchgate.net
P(AN-co-St)/ACReactive Red 35 (RR35)30.304 mdpi.com

Sensor Development and Chemoresponsive Materials

The responsive nature of the amino groups in H₂NCH₂-Ph-polymer makes it a prime candidate for the development of chemical sensors. The ability of these groups to interact with various analytes through protonation, coordination, or other chemical reactions can be translated into detectable signals.

The primary amine groups of H₂NCH₂-Ph-polymer exhibit a strong pH-dependent behavior, which is the basis for its use in pH sensors. researchgate.net In aqueous solutions, the amine groups undergo protonation and deprotonation in response to changes in the hydrogen ion concentration. researchgate.netmcmaster.ca This reversible process alters the polymer's charge density, conformation, and swelling properties. nih.govdiva-portal.org

The mechanism for pH sensing relies on transducing these physicochemical changes into a measurable signal. researchgate.net For example, the protonation of amine groups in acidic media leads to electrostatic repulsion between polymer chains, causing the polymer to swell or its electrical conductivity to change. diva-portal.orgacs.org This change can be detected potentiometrically or optically. nih.govresearchgate.net Studies on poly(4-vinylbenzyl amine hydrochloride salt) have explored its conformational transitions in response to pH changes. tandfonline.com The linear relationship between the fluorescence or electrical properties of the polymer and the pH value within a specific range allows for quantitative measurements. nih.govacs.org

The amine functionalities of H₂NCH₂-Ph-polymer enable its use in sensors for detecting specific gases, notably carbon dioxide (CO₂) and ammonia (B1221849) (NH₃). The sensing mechanism for CO₂ often requires the presence of water. CO₂ dissolves to form carbonic acid, which then protonates the amine groups on the polymer. acs.orgresearchgate.net This protonation leads to a measurable change in the material's electrical resistance or conductivity, which can be correlated to the CO₂ concentration. acs.orgresearchgate.net This response is based on a proton-hopping mechanism and the number of available free amines. acs.org

For ammonia, a basic gas, the sensing mechanism involves the interaction of NH₃ molecules with the polymer, leading to a de-doping process in conductive polymer forms or changes in the electrical properties through surface interactions. mdpi.com Polyaniline, a related conducting polymer with amine groups, has been extensively studied for ammonia sensing due to its reversible response and good environmental stability. mdpi.comosti.gov Sensors based on these polymers can be fabricated on flexible substrates, opening possibilities for low-cost and portable gas detection devices. mdpi.comnih.gov

Table 2: Performance of Amine-Containing Polymers in Gas Sensing

PolymerTarget GasSensing PrincipleKey FindingReference
pDMAPMAmCO₂Change in electrical resistance upon protonationResistance first decreases, then increases with CO₂ exposure. acs.org
Polyaniline (PANI) Graft FilmNH₃Change in electrical resistance (doping/dedoping)Response value of 12 for 50 ppm NH₃ at 50 °C. mdpi.com
4-vinylbenzyl amidineCO₂Reversible protonation in the presence of waterMonomer can be switched between hydrophobic and hydrophilic forms. mcmaster.ca
Aerosol-Jet-Printed Polyaniline (PANI)NH₃Change in conductivityDetection limit below 5 ppm; response time of ~1 min at 30% RH. osti.gov

The lone pair of electrons on the nitrogen atom of the aminomethyl group allows H₂NCH₂-Ph-polymer to act as a ligand, forming coordination complexes with various metal ions. scripps.edu This chelating ability is the foundation for its application in sensors for detecting heavy metals, which are significant environmental pollutants. scripps.eduresearchgate.net

The binding of a metal ion to the polymer can trigger a detectable optical or electrochemical response. For instance, coordination can alter the electronic structure of the polymer, leading to a change in color (colorimetric sensing) or fluorescence (fluorescent sensing). scripps.edursc.org Research has shown that polymers with anilide or other amine-containing pendant groups can detect oxidizing metal ions like Cu²⁺, Fe³⁺, and Hg²⁺ through redox reactions that result in a distinct color change. rsc.org Modified electrodes incorporating these polymers can be used for the electrochemical detection of ions such as Pb(II) and Cd(II) with high sensitivity, reaching detection limits in the nanomolar range. mdpi.com

Table 3: Detection of Metal Ions by Amine-Containing Functional Polymers

Polymer/MaterialTarget Ion(s)Detection MethodDetection LimitReference
Anilide-Poly(phenylacetylene)sCu²⁺, Hg²⁺, Fe³⁺, Au³⁺, Ce⁴⁺Colorimetric (Redox Reaction)Not specified rsc.org
Polyazulene-based modified electrodePb(II)ElectrochemicalLinear range 10⁻⁹ to 10⁻⁸ M mdpi.com
Polyazulene-based modified electrodeCd(II)ElectrochemicalLinear range 10⁻⁷ to 10⁻⁶ M mdpi.com
Chitosan-BCAT thin filmPb²⁺Surface Plasmon Resonance (SPR)Quantifiable from 0.144 µM mdpi.com

Gas Sensing Applications (e.g., CO2, NH3)

Polymeric Scaffolds for Advanced Materials Science

Beyond its direct applications, H₂NCH₂-Ph-polymer serves as a versatile building block or scaffold in materials science, particularly in the fabrication of advanced membrane systems.

In membrane technology, polymers are crucial for creating the active separation layer and the porous support. researchgate.netpentair.com While common polymers like polysulfone (PSf), polyethersulfone (PES), and polyvinylidene fluoride (B91410) (PVDF) are widely used, they are often hydrophobic, which can lead to membrane fouling. researchgate.netspintek.com

Incorporating a hydrophilic polymer like H₂NCH₂-Ph-polymer, or its derivatives, into a membrane formulation can significantly improve its performance. researchgate.net This can be achieved by blending the polymer into the membrane matrix or by grafting it onto the membrane surface. The presence of the aminomethyl groups increases the membrane's hydrophilicity, which can reduce fouling and improve water flux. mdpi.com Furthermore, these amino groups provide reactive sites for further surface modification, allowing for the attachment of antifouling agents, charged molecules, or specific ligands to create highly specialized filtration systems. researchgate.net For example, membranes can be modified to impart bactericidal properties or to selectively capture specific contaminants from a feed stream. researchgate.net These advanced composite membranes are essential for a range of applications, from water purification and wastewater treatment to bioseparations and industrial process streams. tstar.compcimembranes.com

Table of Compounds

Abbreviation / Trivial NameChemical Name
H₂NCH₂-Ph-polymerPoly(vinylbenzylamine) / Poly(aminomethylstyrene)
P(S/PGL)Poly(styrene/α-tert-butoxy-ω-vinylbenzyl-polyglycidol)
pDMAPMAmPoly(N-[3-(dimethylamino)propyl] methacrylamide)
PANIPolyaniline
PAPSAPoly(amido primary-secondary amine)
P(AN-co-St)/ACPoly(acrylonitrile-styrene) impregnated with Activated Carbon
BCATp-tert-butylcalix diva-portal.orgarene-tetrakis
PSfPolysulfone
PESPolyethersulfone
PVDFPolyvinylidene fluoride
NH₃Ammonia
CO₂Carbon Dioxide
Pb(II)Lead(II) ion
Cd(II)Cadmium(II) ion
Cu²⁺Copper(II) ion
Fe³⁺Iron(III) ion
Hg²⁺Mercury(II) ion

Materials for Energy Storage and Conversion (e.g., Polymer Electrolytes)

The quest for safer and more efficient energy storage systems has led to extensive research into solid polymer electrolytes (SPEs) as alternatives to traditional liquid electrolytes. rsc.orgresearchgate.net Amine-functionalized polymers are promising candidates for these applications, particularly in the context of lithium-ion batteries and electrochemical CO2 reduction. rsc.orgmdpi.com

The amine groups (-NH2) within the this compound structure can play a crucial role in ion transport. In solid polymer electrolytes, these functional groups can facilitate the movement of ions, such as Li+, through the polymer matrix. The nitrogen atom's lone pair of electrons can coordinate with cations, and the polymer chain's segmental motion allows for ion hopping, which is essential for ionic conductivity. Research into various amine-containing polymers, such as those based on polyethylenamine (PEI) and polyvinyl alcohol (PVA), has shown that the presence and nature of amine functional groups can significantly influence the electrolyte's properties. For instance, quaternized PEI/PVA electrolytes have demonstrated enhanced ionic conductivity and tensile strength compared to their primary amine counterparts. rsc.org A study on a quaternary PEI/PVA electrolyte reported an ionic conductivity of 9.06 mS cm⁻¹ and a tensile strength of 29.0 MPa. rsc.org

Furthermore, in the field of energy conversion, amine-functionalized polymer membranes are being explored for the electrochemical reduction of carbon dioxide (CO2) into valuable hydrocarbons. rsc.org The amine groups have a known affinity for CO2, which can enhance the capture of CO2 at the functional group level and improve mass transfer to the electrode surface. rsc.orgacs.orgnih.gov This localized concentration of CO2 can lead to higher efficiency and selectivity in its conversion to products like methane (B114726) and ethane. rsc.org

Electrolyte TypeIonic Conductivity (S/cm)Tensile Strength (MPa)Application
Primary PEI/PVA6.12 x 10⁻³18.0CO2 Reduction
Quaternary PEI/PVA9.06 x 10⁻³29.0CO2 Reduction
PVA:Chitosan:Li⁺ (Plasticized)8.457 x 10⁻⁴-Li-ion Battery
Polyeutectic Electrolyte (PEE)1.3 x 10⁻⁴ (at room temp)-Alkali Metal Batteries

Biomedical Research Applications (Focus on Mechanisms)

The unique chemical structure of H2NCH2-Ph-polymers makes them highly valuable in biomedical research, particularly for applications that rely on interactions at the cellular and subcellular levels. The primary amine groups can be protonated under physiological conditions, rendering the polymer cationic and enabling interactions with negatively charged biological entities like cell membranes and nucleic acids.

Cationic polymers are widely investigated as non-viral vectors for gene delivery. dovepress.com The mechanism involves several critical steps, starting with the formation of a 'polyplex' with negatively charged genetic material (like plasmid DNA or siRNA) through electrostatic interactions. dovepress.comuwo.ca

Polyplex Formation: The positively charged ammonium (B1175870) groups along the this compound backbone interact with the negatively charged phosphate (B84403) groups of the nucleic acid. This interaction leads to the condensation of the genetic material into nanoscale particles, typically a few hundred nanometers in size. dovepress.com This complex, the polyplex, protects the genetic cargo from degradation by enzymes in the extracellular environment. The ratio of the polymer's nitrogen atoms to the DNA's phosphate groups (N/P ratio) is a critical factor that influences the size, charge, and stability of the resulting polyplex, and ultimately its transfection efficiency. mdpi.com

Cellular Interaction and Endosomal Escape: The positively charged surface of the polyplex facilitates its adhesion to the negatively charged surface of a cell membrane, triggering cellular uptake through endocytosis. dovepress.com Once inside the cell, the polyplex is enclosed within a vesicle called an endosome. For the genetic material to reach the nucleus and be expressed, it must escape the endosome before it fuses with a lysosome, where the contents would be degraded.

The "proton sponge" hypothesis is a widely cited mechanism for the endosomal escape of amine-containing polymers. rsc.orgplos.org The numerous secondary and tertiary amines in polymers like branched polyethylenimine (PEI) can become protonated as the endosome acidifies. utwente.nl This influx of protons is followed by a passive influx of chloride ions and water to maintain charge neutrality, leading to osmotic swelling and eventual rupture of the endosome, releasing the polyplex into the cytoplasm. rsc.org While originally proposed for polymers with high buffering capacity like PEI, polymers with primary amines can also contribute to this effect. More recent theories also suggest that direct interactions between the cationic polymer and the endosomal membrane can cause destabilization and the formation of pores, facilitating escape. rsc.org

In tissue engineering, scaffolds provide a temporary, three-dimensional structure that supports cell attachment, growth, proliferation, and differentiation, mimicking the natural extracellular matrix (ECM). nih.govmdpi.com The surface properties of a scaffold are critical for determining its biological performance.

Cell Adhesion, Proliferation, and Differentiation: The surfaces of common biodegradable polymers used for scaffolds, such as poly(lactic-co-glycolic acid) (PLGA) and poly(ε-caprolactone) (PCL), are often hydrophobic and lack sites for cell recognition, which can limit initial cell adhesion. mdpi.commdpi.com Surface modification with amine-functionalized polymers can significantly enhance the biocompatibility of these scaffolds. researchgate.netsonar.chnih.gov

The introduction of amine groups onto a scaffold surface increases its hydrophilicity and imparts a positive charge. nih.gov Most cell membranes are negatively charged, so the positively charged surface promotes electrostatic interactions that enhance the initial attachment of cells. nih.gov This improved adhesion is a crucial first step for subsequent cellular processes. researchgate.net Furthermore, the amine groups can increase the adsorption of essential proteins from the culture medium, such as fibronectin, which in turn enhances cell adhesion by binding to cellular integrin receptors. nih.gov

Studies have shown that modifying PCL scaffolds with amine groups enhances protein absorption, leading to improved cell adhesion and proliferation of mesenchymal stem cells. researchgate.net Similarly, amine plasma-polymerization on PCL/β-tricalcium phosphate scaffolds was found to improve the focal adhesion, proliferation, and osteogenic differentiation of pre-osteoblast cells. nih.gov This demonstrates the critical role of amine functionalization in guiding cell fate for tissue regeneration.

Scaffold MaterialModificationObserved Cellular Effects
Poly(ε-caprolactone) (PCL)Amine functionalizationEnhanced protein absorption, improved mesenchymal stem cell adhesion and proliferation. researchgate.net
PCL/β-tricalcium phosphateAmine plasma-polymerizationIncreased hydrophilicity, improved pre-osteoblast focal adhesion, proliferation, and osteogenic differentiation. nih.gov
PLGA/Hydroxyapatite (HA)Poly-L-lysine (PLL) coatingEnhanced cell proliferation and osteogenic differentiation of MC3T3-E1 cells. rsc.org

The rise of antibiotic-resistant bacteria has spurred the development of alternative antimicrobial agents, including cationic polymers. mdpi.com Amine-functionalized polymers can exhibit potent antimicrobial activity against a broad spectrum of microbes. nih.gov

Mechanism of Action: The primary mechanism of antimicrobial action for cationic polymers is the disruption of the bacterial cell membrane. mdpi.comnih.gov The process begins with the electrostatic attraction between the positively charged polymer and the negatively charged components of the microbial cell envelope (e.g., teichoic acids in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria). This interaction allows the polymer to accumulate at the cell surface.

Following this initial binding, the hydrophobic parts of the polymer can insert into the lipid bilayer of the cell membrane. This insertion disrupts the membrane's structure and integrity, leading to the formation of pores or channels. The resulting leakage of essential intracellular components, such as ions, ATP, and genetic material, ultimately leads to cell death. mdpi.com

Computational and Theoretical Studies of H2nch2 Ph Polymer

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, making it ideal for analyzing the fundamental properties of the H2NCH2-Ph-polymer. wikipedia.orgscispace.com DFT calculations focus on the electron density rather than the complex many-electron wavefunction, offering a balance of accuracy and computational efficiency. wikipedia.orgscispace.com

For the this compound, DFT is applied to a model of its repeating monomer unit, aminomethylstyrene, to elucidate its intrinsic electronic characteristics. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

DFT also enables the mapping of the electrostatic potential surface, which reveals the charge distribution across the monomer. This is particularly important for understanding the reactivity of the amine (H2NCH2-) functional group, which typically presents a region of negative electrostatic potential due to the lone pair of electrons on the nitrogen atom, making it a nucleophilic center. Conversely, the phenyl ring and vinyl group are also analyzed for electrophilic or nucleophilic characteristics. Such calculations can predict how the polymer will interact with other molecules, such as electrophiles or acidic species. rsc.org

Recent studies have utilized DFT to predict how structural modifications, like the addition of different functional groups, can alter the electronic density and, consequently, the polymer's properties. mdpi.com For amine-containing molecules, DFT calculations can assess reactivity trends by modeling reactions with simple electrophiles, providing thermodynamic data like the Gibbs free energy of reaction (ΔrG°). chemrxiv.org

Table 1: Representative DFT-Calculated Electronic Properties for an Amine-Functionalized Styrene (B11656) Monomer Model

Calculated PropertyDescriptionPredicted Significance for this compound
HOMO Energy Energy of the highest occupied molecular orbital.Indicates the ability to donate an electron; associated with the nucleophilicity of the amine group.
LUMO Energy Energy of the lowest unoccupied molecular orbital.Indicates the ability to accept an electron; relevant for interactions with electrophiles.
HOMO-LUMO Gap Energy difference between HOMO and LUMO.Correlates with chemical reactivity and stability; a smaller gap suggests higher reactivity.
Electron Density on N Calculated electron population on the nitrogen atom.Quantifies the nucleophilic character of the amine group, predicting its interaction strength.
Gibbs Free Energy of Protonation The free energy change upon protonation of the amine group.Predicts the basicity of the polymer and its behavior in acidic or protic environments.

Molecular Dynamics (MD) Simulations for Polymer Conformation, Dynamics, and Interactions

Molecular Dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. osaka-u.ac.jp By solving Newton's equations of motion for a system of interacting particles, MD provides a detailed view of polymer chain conformation, dynamics, and intermolecular interactions. rsc.orgosti.gov

Simulations can model the polymer in the presence of solvent molecules to study its solubility and the conformation it adopts in solution. rsc.org Furthermore, MD is used to investigate the interactions between polymer chains themselves or with other surfaces or molecules. For instance, simulations can model how the amine functional groups on different chains interact with each other through hydrogen bonding, or how the polymer adsorbs onto a substrate. nih.gov

Studies on amine-functionalized polystyrene have used MD simulations to understand how factors like polymer molecular weight and pore size in composite materials affect chain conformation and accessibility of the amine sites for catalytic reactions. osti.gov Simulations have shown that higher molecular weight polymers can lead to congested pores, which inhibits the diffusion of reactants and lowers catalytic activity. osti.gov

Table 2: Parameters from MD Simulations of this compound

Simulation ParameterDescriptionInformation Gained
Radius of Gyration (Rg) A measure of the polymer chain's overall size.Insight into the compactness of the polymer coil under different conditions (e.g., solvent, temperature).
End-to-End Distance The distance between the two ends of a polymer chain.Information on chain extension and flexibility.
Radial Distribution Function (g(r)) Describes the probability of finding a particle at a distance r from another particle.Characterizes the local structure and packing of polymer chains and solvent molecules.
Mean Squared Displacement (MSD) Measures the average distance a particle travels over time.Used to calculate diffusion coefficients of the polymer and small molecules within the polymer matrix.
Interaction Energy The potential energy of interaction between the polymer and other molecules (e.g., solvent, substrate).Quantifies the strength of intermolecular forces, such as hydrogen bonding involving the amine groups. nih.gov

Quantum Chemical Calculations of Amine-Substrate Interactions and Reaction Pathways

Quantum chemical (QC) calculations, which include methods like DFT, are employed to model specific chemical reactions and interactions at the electronic level with high accuracy. nih.govacs.org For this compound, these calculations are particularly valuable for understanding the catalytic or binding activity of the amine functional group.

Researchers can build a detailed model of the polymer's active site (the aminomethyl group) and a target substrate molecule. By performing QC calculations, they can map the entire reaction coordinate, identifying the transition state—the highest energy point along the reaction pathway. uchile.cl The energy of this transition state determines the activation energy of the reaction, which is directly related to the reaction rate. acs.org

For example, these methods can be used to study the mechanism of this compound acting as a base catalyst in a condensation reaction or as a binding agent for capturing acidic gases like CO2 or pollutants like heavy metal ions. uchile.cl The calculations would reveal the precise geometry of the interaction, the nature of the chemical bonds being formed or broken, and the energy changes involved. mdpi.com Comparing the activation energies for different potential reaction pathways allows scientists to determine the most likely mechanism. uchile.cl

Polymer Chain Modeling and Simulation for Architectural Design

Computational modeling is a key tool for the rational design of polymer architectures to achieve specific material properties. researchgate.net For this compound, this involves simulating how different architectural features—such as molecular weight, linearity versus branching, and cross-linking density—influence the final performance of the material. tandfonline.com

Using a combination of MD simulations and other modeling techniques, researchers can construct virtual polymers with varying architectures. For instance, they can model linear chains of different lengths, star-shaped polymers, or cross-linked networks where chains are covalently bonded to each other. researchgate.netresearchgate.net

Simulations can predict how these architectural changes affect properties like:

Mechanical Strength: Cross-linked networks are generally more rigid and stronger than linear polymers. Modeling can quantify this effect by calculating the material's simulated stress-strain response. researchgate.net

Thermal Stability: The glass transition temperature (Tg), a key indicator of thermal stability, can be predicted from simulations by observing changes in properties like density or mobility as a function of temperature. researchgate.net

Accessibility of Functional Groups: Modeling can show how branching or cross-linking might sterically hinder the amine groups, potentially reducing their reactivity or binding capacity compared to a linear chain where they are more exposed. osti.gov

This in silico approach allows for the rapid screening of many different polymer designs before committing to costly and time-consuming laboratory synthesis. mdpi.com

Prediction of Structure-Function Relationships through In Silico Methods

The ultimate goal of computational studies on this compound is to establish clear and predictive structure-function relationships. nih.gov This involves integrating the insights from all the aforementioned theoretical methods (DFT, MD, QC, and chain modeling) to create a holistic understanding of how the polymer's molecular features dictate its macroscopic function.

From Structure... The "structure" encompasses multiple scales: the electronic structure of the monomer (from DFT), the conformation and dynamics of a single chain (from MD), the specific architecture of the polymer assembly (from chain modeling), and the precise geometry of active sites (from QC).

...to Function. The "function" could be its efficacy as a catalyst, its capacity as a separation agent, or its performance as a structural material.

For example, to predict the catalytic efficiency of this compound, one would:

Use DFT to determine the intrinsic reactivity of the amine group. chemrxiv.org

Use QC to calculate the activation energy for the specific catalytic reaction. acs.org

Use MD and polymer chain modeling to assess how the polymer's architecture and conformation in a given solvent affect the accessibility of these amine groups and the diffusion of reactants to them. osti.gov

By combining these computational layers, a comprehensive model can be built that predicts, for instance, that a linear, low-molecular-weight this compound will be a more effective catalyst in a non-polar solvent than a highly cross-linked version in a polar solvent. Machine learning models are increasingly being used to analyze large datasets from these simulations to identify complex correlations and accelerate the discovery of polymers with optimal properties. nih.gov

Degradation Mechanisms and Environmental Fate of H2nch2 Ph Polymer

Hydrolytic Stability and Degradation Pathways of Polymer Backbones and Amine Linkages

The stability of aminomethylated polystyrene in aqueous environments is a critical factor in determining its environmental persistence. Hydrolysis, the cleavage of chemical bonds by the addition of water, can potentially affect both the polystyrene backbone and the aminomethyl linkages.

The polystyrene backbone itself is generally considered to be hydrolytically stable due to the robust carbon-carbon bonds that form the polymer chain. beilstein-journals.org These bonds are not susceptible to cleavage by water under normal environmental conditions.

The key point of potential hydrolytic instability lies in the linkage between the phenyl ring of the styrene (B11656) monomer and the aminomethyl group. However, this benzylic C-N bond is also relatively stable and not readily hydrolyzed. In some specialized applications, such as solid-phase synthesis, linkers are intentionally designed to be cleavable under specific, often harsh, acidic conditions. For instance, certain linker-resin systems are designed for acidolytic release of synthesized molecules, but this requires strong acids like 5% v/v trifluoroacetic acid, conditions not typically found in the natural environment. cmu.edu

Some functionalized polystyrene resins are synthesized via an amidomethylation step, followed by hydrolysis to yield the aminomethyl group. google.com This industrial process often utilizes strong acids to break the amide bond, highlighting the general resistance of the preceding linkages to hydrolysis under milder conditions. google.com Therefore, under typical environmental pH ranges, significant hydrolytic degradation of the aminomethyl linkage is not expected.

Table 1: Hydrolytic Stability of Aminomethylated Polystyrene Components

Polymer ComponentBond TypeHydrolytic Stability under Environmental ConditionsNotes
Polystyrene BackboneC-CHighThe carbon-carbon backbone is resistant to hydrolysis. beilstein-journals.org
Aminomethyl LinkageC-N (Benzylic)HighThis bond is generally stable in aqueous solutions under ambient conditions. eeer.org

Oxidative Degradation Processes and Product Formation

Oxidative degradation, driven by reactive oxygen species, is a more significant pathway for the breakdown of aminomethylated polystyrene. This process can be initiated by factors such as heat, light, or the presence of oxidizing agents. peptide.combiosynth.com

The polystyrene backbone is susceptible to thermo-oxidative degradation, which involves the combined action of heat and oxygen. mdpi.com This process can lead to chain scission, resulting in a decrease in the polymer's molecular weight, or cross-linking, which can alter its physical properties. mdpi.com The presence of aminomethyl groups may influence the rate and mechanism of oxidative degradation.

The aminomethyl group itself can be a target for oxidation. Oxidation of primary amines can lead to a variety of products, including aldehydes, carboxylic acids, and nitrogen oxides (NO, NO2). peptide.com In the context of aminomethylated polystyrene, oxidation of the aminomethyl group could lead to the formation of benzaldehyde (B42025) derivatives on the polymer chain. Further oxidation could potentially cleave the functional group, releasing benzoic acid or related compounds. researchgate.netresearchgate.net

Studies on the oxidation of styrene, the monomer of polystyrene, show that under certain catalytic conditions, it can be oxidized to benzaldehyde. researchgate.net While the polymer structure is more complex, this provides insight into the potential oxidation products of the phenyl group.

Hazardous decomposition products from the thermal oxidation of aminomethyl polystyrene can include oxides of carbon (CO, CO2) and nitrogen (NO, NO2). peptide.com

Table 2: Potential Products of Oxidative Degradation of Aminomethylated Polystyrene

Degradation ProcessAffected MoietyPotential Products
Thermo-oxidationPolystyrene BackboneLower molecular weight polymer fragments, cross-linked polymer
OxidationAminomethyl GroupBenzaldehyde-functionalized polymer, benzoic acid-functionalized polymer, Nitrogen oxides (NO, NO2) peptide.com
Advanced OxidationEntire PolymerCarbon dioxide (CO2), Water (H2O), Mineralized nitrogen species

Photodegradation Mechanisms and Environmental Stability

Photodegradation, the breakdown of materials by light, particularly ultraviolet (UV) radiation from the sun, is a major factor in the environmental weathering of polymers. For aminomethylated polystyrene, both the polystyrene backbone and the aminomethyl group can be susceptible to photodegradation.

The polystyrene backbone can absorb UV radiation, leading to the formation of radicals. These radicals can then react with oxygen in a process called photo-oxidation, which can cause chain scission, cross-linking, and the formation of chromophoric (color-causing) groups, often resulting in yellowing and embrittlement of the plastic. mdpi.com

Recent research has shown that polystyrene microplastics can act as photosensitizers, enhancing the photodegradation of other organic matter in aquatic environments. nih.gov This suggests that the polymer itself is photochemically active. The presence of aminomethyl groups could potentially alter the polymer's photosensitivity.

Biological Degradation Processes (Enzymatic and Microbial)

The biodegradation of polystyrene is known to be a very slow process due to its high molecular weight and hydrophobicity, which limit its accessibility to microbial enzymes. nih.gov However, there is growing evidence that some microorganisms can contribute to its breakdown, albeit at a slow rate.

For biodegradation to occur, the polymer must typically first undergo abiotic degradation processes like photo-oxidation or thermo-oxidation. nih.gov These processes reduce the molecular weight of the polymer and introduce oxygen-containing functional groups, making the polymer more hydrophilic and accessible to microbial enzymes. nih.gov

Several bacterial and fungal species have been identified that can utilize polystyrene as a carbon source, though the degradation is often partial. nih.govsciepublish.com The enzymes involved are thought to be oxidases and peroxidases that can cleave the polymer backbone. nih.gov For instance, dye-decolorizing peroxidases have been shown to degrade pre-oxidized polystyrene. nih.gov

Environmental Impact and Sustainability Considerations for Polymeric Amines

The environmental impact of aminomethylated polystyrene is linked to its persistence and the potential for the formation of microplastics. Like other plastics, it can fragment into smaller particles that can accumulate in the environment and be ingested by organisms. researchgate.netresearchgate.net The functional groups on these nanoplastics can influence their environmental toxicity. researchgate.net

From a sustainability perspective, the production of aminomethylated polystyrene relies on petrochemical feedstocks. beilstein-journals.org There is a growing interest in developing more sustainable polymers from renewable resources and designing polymers for easier recycling and degradation. europa.eutue.nlresearchgate.net

For polymeric amines in general, efforts are being made to produce them from renewable resources like lignocellulose waste. europa.eu The goal is to create more sustainable value chains for these important chemicals. europa.eu Additionally, the concept of a circular economy for polymers is driving research into designing polymers that can be chemically recycled back to their monomers, reducing waste and the need for virgin feedstocks. tue.nl

The disposal of aminomethylated polystyrene should be done in accordance with local, state, and federal environmental regulations to minimize its release into the environment. peptide.com

Table 3: Summary of Degradation Factors and Environmental Considerations

FactorEffect on Aminomethylated PolystyreneEnvironmental Implication
Hydrolysis Generally stable. eeer.orgHigh persistence in aquatic environments.
Oxidation Backbone scission and functional group modification. peptide.commdpi.comFormation of various degradation products, potential for mineralization.
Photodegradation Chain scission, cross-linking, and yellowing. mdpi.comWeathering and fragmentation into microplastics.
Biodegradation Very slow, often requires prior abiotic degradation. nih.govLong-term persistence with potential for slow microbial breakdown.
Sustainability Derived from petrochemicals. beilstein-journals.orgContributes to resource depletion and plastic waste.

Future Research Directions and Challenges in H2nch2 Ph Polymer Research

Development of Sustainable and Green Synthetic Routes

The traditional synthesis of H2NCH2-Ph-polymer often involves multi-step processes that can utilize hazardous reagents and generate significant waste. nih.gov A primary future direction is the development of more sustainable and environmentally friendly synthetic methodologies.

Research is focusing on several key areas to make the synthesis of this compound greener:

Bio-based Monomers : The exploration of bio-based sources for synthesizing the vinylbenzylamine (B8275855) monomer is a significant trend. numberanalytics.comacs.org For instance, researchers are investigating the conversion of biomass-derived compounds, such as those from lignin (B12514952) or other plant-based phenols, into styrenic monomers. thebioscan.com This approach reduces the reliance on fossil fuels, a key principle of green chemistry. pfizer.com

Greener Solvents and Catalysts : The use of more environmentally benign solvents, such as supercritical CO2 or ionic liquids, in the polymerization process is being explored to replace traditional volatile organic compounds. thebioscan.com Furthermore, the development of metal-free or more abundant and less toxic metal catalysts for polymerization can significantly reduce the environmental impact of the synthesis. pfizer.com

Atom Economy : Synthetic routes are being designed to maximize the incorporation of all starting materials into the final product, a concept known as atom economy. nih.gov This includes developing more efficient "click" chemistry reactions for the functionalization of polystyrene, which are known for their high yields and mild reaction conditions. numberanalytics.comrsc.org

Green Synthesis Strategy Description Potential Impact Key Research Areas
Bio-based Monomers Synthesis of aminomethylstyrene from renewable resources like agricultural waste. thebioscan.comReduces dependence on fossil fuels and lowers the carbon footprint of the polymer. acs.orgConversion of lignin, development of bio-based vinylphenols. acs.orgthebioscan.com
Green Solvents Utilizing solvents like supercritical CO2, water, or ionic liquids for polymerization. thebioscan.comMinimizes the use and release of hazardous volatile organic compounds (VOCs). pfizer.comInvestigating polymer solubility and reactivity in green solvents. nih.gov
Efficient Catalysis Employing metal-free catalysts or earth-abundant metal catalysts. pfizer.comReduces reliance on precious and often toxic heavy metal catalysts.Development of organocatalysts and catalysts based on iron or copper. researchgate.net
Process Intensification Using techniques like reactive extrusion for solvent-free polymerization. acs.orgIncreases reaction efficiency, reduces energy consumption, and minimizes waste.Optimization of extruder design and process parameters for polymerization. acs.org

Integration into Multi-Functional and Smart Polymeric Systems

The aminomethyl group on the this compound is a gateway to creating advanced materials with responsive and multi-functional properties. chemimpex.comstartus-insights.com Future research is heavily focused on integrating this polymer into "smart" systems that can react to external stimuli.

Stimuli-Responsive Materials : By grafting different functional molecules onto the aminomethyl group, researchers can create polymers that respond to changes in pH, temperature, or light. mdpi.com For example, the basic amine group itself imparts pH-responsiveness, causing the polymer to swell or collapse in response to pH changes. dntb.gov.ua This can be harnessed for applications like controlled drug delivery, where a drug is released in the specific pH environment of a target tissue. chemimpex.commdpi.com

Self-Healing Materials : The incorporation of this compound into polymer networks with dynamic bonds can lead to self-healing materials. The amine groups can participate in reversible cross-linking chemistries, such as hydrogen bonding or dynamic covalent bonds, which can break and reform upon damage, restoring the material's integrity.

Advanced Composites : this compound can be used as a matrix or a surface modifier in composite materials to enhance their properties. chemimpex.com For instance, its amine groups can improve the adhesion between the polymer matrix and reinforcing fillers like carbon nanotubes or silica, leading to materials with superior mechanical strength and thermal stability. rsc.org

Exploration of Novel and Niche Application Areas

While this compound is well-established in areas like solid-phase peptide synthesis, future research is aimed at uncovering new and specialized applications. google.combiosynth.com

Biomedical Devices and Tissue Engineering : The biocompatibility of some this compound derivatives makes them attractive for biomedical applications. chemimpex.com They can be used as scaffolds in tissue engineering to support cell growth and regeneration or as coatings for medical implants to improve their biocompatibility and reduce inflammation. chemimpex.comnih.gov Redox-active hydrogels based on modified poly(aminomethylstyrene) have been designed for applications in combating infection and inflammation. nih.gov

Advanced Separation and Purification : The functional groups on this compound can be tailored to selectively bind to specific molecules or ions. This opens up applications in advanced separation technologies, such as membranes for water purification or resins for the capture of heavy metals or other pollutants. chemimpex.com

Catalysis and Green Chemistry : The polymer can serve as a solid support for catalysts, which simplifies catalyst recovery and reuse, a key principle of green chemistry. chemimpex.comnumberanalytics.com The amine groups can be used to immobilize metal catalysts or even act as organocatalysts themselves for various chemical transformations.

Niche Application Area Description of Use Key Advantages Relevant Research Findings
Biomedical Engineering Scaffolds for tissue engineering, drug delivery systems, and biocompatible coatings. chemimpex.comstartus-insights.comBiocompatibility, tunable properties, and ability to support cell growth. nih.govPoly(ethylene glycol)-b-poly[4-(2,2,6,6-tetramethylpiperidine-1-oxyl)amino-methylstyrene] (PEG-b-PMNT) has been used as a cell culture surface that reduces oxidative stress. nih.gov
Water Treatment Adsorbents for the removal of heavy metals and organic pollutants. chemimpex.comHigh surface area, selectivity, and potential for regeneration.The amine groups can chelate with metal ions, effectively removing them from aqueous solutions.
Specialized Catalysis Solid support for homogeneous catalysts, enabling easy separation and reuse. chemimpex.comImproved catalyst stability, recyclability, and reduced product contamination. numberanalytics.comAminomethyl polystyrene has been used to support copper catalysts for "click" chemistry reactions. researchgate.net
Energy Storage As a component in polymer nanocomposites for electrode materials. rsc.orgCan enhance the conductivity and capacitance of materials for supercapacitors.A functionalized styrene (B11656) copolymer reinforced with carbon nanotubes showed enhanced specific capacitance. rsc.org

Addressing Challenges in Polymer Scalability and Process Intensification

A significant hurdle for the widespread industrial adoption of this compound is the challenge of scaling up its production in a cost-effective and efficient manner. numberanalytics.comfastercapital.com Future research must address these scalability and process intensification challenges.

Continuous Manufacturing Processes : Shifting from traditional batch reactors to continuous manufacturing processes, such as reactive extrusion, can significantly improve production efficiency. acs.org Reactive extrusion allows for solvent-free polymerization at high temperatures and concentrations, leading to faster reaction rates and reduced waste. acs.org

Process Optimization and Control : The development of advanced process models and control strategies is crucial for ensuring consistent product quality during large-scale production. researchgate.net This includes real-time monitoring of key process parameters to maintain control over the polymer's molecular weight, functionality, and particle size.

Emerging Trends and Interdisciplinary Research Opportunities in Functional Polymer Chemistry

The future of this compound research will be shaped by emerging trends in polymer chemistry and increasing collaboration across different scientific disciplines. lidsen.comtimeshighereducation.com

Polymer Nanocomposites : The integration of this compound with nanomaterials like graphene, carbon nanotubes, and metallic nanoparticles is a rapidly growing area. numberanalytics.com These nanocomposites can exhibit unique electrical, optical, and mechanical properties, opening doors to applications in electronics, sensors, and advanced coatings. numberanalytics.comrsc.org

Polymers for a Circular Economy : Developing strategies for the chemical recycling of this compound is crucial for a sustainable future. startus-insights.com This includes designing polymers that can be easily depolymerized back to their monomers, which can then be reused to create new polymers in a closed-loop system. acs.org

Interdisciplinary Collaborations : The full potential of this compound can only be realized through collaborations between polymer chemists, materials scientists, engineers, biologists, and medical researchers. timeshighereducation.compolyu.edu.hk For example, designing a new drug delivery system requires expertise in polymer synthesis, nanoparticle formulation, and cell biology. chemimpex.comstartus-insights.com Such interdisciplinary approaches will be key to solving complex societal challenges in areas like healthcare, energy, and environmental protection. polyu.edu.hkpolyu.edu.hk

Table of Compound Names

Abbreviation/Shorthand Full Chemical Name
This compoundpoly(aminomethylstyrene)
PEG-b-PMNTPoly(ethylene glycol)-b-poly[4-(2,2,6,6-tetramethylpiperidine-1-oxyl)amino-methylstyrene]
DVBDivinylbenzene
DEGDiethylene glycol dimethacrylate
PLAPolylactic acid
PHAPolyhydroxyalkanoates
PEO-PPO-PEOPoly(ethylene oxide)-b-poly(propylene oxide)-b-poly(ethylene oxide)
pNIPAAmPoly(N-isopropylacrylamide)
PEGPoly(ethylene glycol)
PLGAPoly(lactic-co-glycolic acid)
PAAPolyanionic polyacrylic acid

Q & A

Basic: What are the established synthesis protocols for H2NCH2-Ph-polymer, and how can reaction conditions be optimized?

Methodological Answer:
Synthesis typically involves amine-functionalized monomer polymerization under controlled conditions. Key steps include:

  • Monomer purification : Use size-exclusion chromatography (SEC) to remove impurities .
  • Catalyst selection : Opt for organocatalysts to avoid metal contamination, as described in protocols by Höpfner et al. .
  • Temperature/pH optimization : Iterative testing (e.g., Design of Experiments) to balance reaction rate and polymer stability, referencing guidelines from A.15 on evaluating alternative approaches .
  • Post-synthesis characterization : Validate via NMR and IR spectroscopy to confirm structural integrity .

Basic: Which characterization techniques are most reliable for determining this compound molecular weight and functional group distribution?

Methodological Answer:

  • Size-Exclusion Chromatography (SEC) : Coupled with multi-angle light scattering (SEC-MALS) for absolute molecular weight, minimizing solvent-polymer interactions .
  • Online SEC-MR-NMR hyphenation : Enables real-time tracking of polymer chain dynamics, as demonstrated by Botha et al. .
  • FTIR and Raman spectroscopy : Identify amine and phenyl group ratios, ensuring calibration against monomer standards .
    Note: Cross-validate data from ≥2 techniques to account for method-specific biases (e.g., SEC vs. NMR discrepancies due to aggregation) .

Advanced: How can contradictions in thermal stability data from DSC and TGA analyses be resolved?

Methodological Answer:
Contradictions often arise from:

  • Sample preparation : Ensure identical hydration states and heating rates for both techniques.
  • Data interpretation : Use Kissinger analysis for DSC to distinguish decomposition kinetics from artifacts .
  • Complementary techniques : Pair with mass spectrometry (TGA-MS) to identify volatile byproducts affecting TGA curves .
  • Literature benchmarking : Compare results with peer-reviewed datasets, prioritizing studies using standardized protocols (e.g., ISO guidelines) .

Advanced: What experimental design strategies are effective for probing this compound interactions with biomolecules?

Methodological Answer:

  • Hypothesis-driven design : Define clear objectives (e.g., binding affinity, conformational changes) aligned with A.16’s framework for task distribution .
  • Controlled variables : Use surface plasmon resonance (SPR) to monitor real-time interactions while varying pH and ionic strength .
  • Negative controls : Include non-functionalized polymer analogs to isolate amine-specific effects .
  • Data triangulation : Combine SPR, circular dichroism, and molecular dynamics simulations to validate mechanistic hypotheses .

Advanced: How can researchers ensure reproducibility of this compound data across laboratories?

Methodological Answer:

  • FAIR data principles : Assign persistent identifiers (e.g., DOI) to datasets and document metadata (e.g., solvent purity, shear history) .
  • Protocol standardization : Adopt IUPAC guidelines for polymer characterization and share raw instrument files (e.g., NMR FIDs) via repositories like Zenodo .
  • Collaborative validation : Use inter-laboratory studies to identify systematic errors, as recommended in A.14 for reproducing primary literature results .

Advanced: What strategies mitigate batch-to-batch variability in this compound synthesis?

Methodological Answer:

  • In-line monitoring : Implement PAT (Process Analytical Technology) tools like ReactIR to track reaction progress in real time .
  • Statistical process control (SPC) : Use control charts to detect deviations in monomer conversion rates early .
  • Post-polymerization processing : Standardize dialysis or ultrafiltration steps to remove low-molecular-weight fractions .

Basic: How should researchers handle and store this compound to prevent degradation?

Methodological Answer:

  • Storage conditions : Lyophilize and store under argon at –20°C to minimize oxidation/hydrolysis .
  • Stability testing : Conduct accelerated aging studies (e.g., 40°C/75% RH for 4 weeks) with periodic SEC and NMR checks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.